2-Tert-butylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-tert-butylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOKNWIGPRCWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558478-78-7 | |
| Record name | 2-tert-butylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-tert-butylpyrrolidine hydrochloride CAS 558478-78-7 properties
An In-depth Technical Guide to 2-tert-Butylpyrrolidine Hydrochloride: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of Chiral Pyrrolidines
2-tert-Butylpyrrolidine hydrochloride (CAS 558478-78-7) is a valuable chiral building block in medicinal chemistry and synthetic organic chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat, aromatic rings.[1] The incorporation of a sterically demanding tert-butyl group at the 2-position introduces a significant chiral center, which is crucial for achieving high selectivity and potency in drug candidates by facilitating specific interactions with enantioselective biological targets like enzymes and receptors. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this important synthetic intermediate.
Part 1: Core Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. These properties dictate storage conditions, solvent selection for reactions, and potential analytical characterization methods.
Key Physicochemical Data
The essential properties of 2-tert-butylpyrrolidine hydrochloride are summarized below. The data is compiled from various chemical suppliers and databases, ensuring a reliable overview for laboratory use.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 558478-78-7 | [2][3] |
| Molecular Formula | C₈H₁₈ClN | [3] |
| Molecular Weight | 163.69 g/mol | [3][4] |
| Physical Form | Solid | |
| Purity | Typically ≥97-98% | [2][3][4] |
| Storage Temperature | Room temperature; keep dry and cool. | [2][3] |
| InChI | 1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | [2][4] |
| InChI Key | AAOKNWIGPRCWII-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CC(C)(C)C1CCCN1.Cl | [3][4] |
Computational Chemistry Data
Computational models provide valuable predictions for a molecule's behavior in biological systems, such as its membrane permeability and partitioning.
| Parameter | Predicted Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |
| LogP (Octanol-Water Partition Coeff.) | 2.2063 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Part 2: Synthetic Strategy and Rationale
While specific proprietary synthesis routes for 2-tert-butylpyrrolidine hydrochloride are not publicly detailed, a logical and common approach involves the construction of the pyrrolidine ring followed by conversion to the hydrochloride salt. The choice of reagents and reaction conditions is dictated by the need to control stereochemistry and achieve high yields.
Generalized Synthetic Workflow
A plausible synthetic pathway could involve the asymmetric reduction of a suitable pyrroline precursor. The final step is the treatment with hydrochloric acid to afford the stable, solid hydrochloride salt, which is easier to handle and store than the free base.
Causality Behind Experimental Choices:
-
Asymmetric Synthesis: The use of a chiral starting material or a chiral catalyst during the reduction step is paramount. This ensures the final product has a high enantiomeric excess, which is critical for its application in developing stereospecific drugs.
-
Grignard/Organolithium Reagents: Reagents like tert-butylmagnesium chloride or tert-butyllithium are common choices for introducing the bulky tert-butyl group onto an electrophilic carbon, such as the carbon of an imine or a related functional group in the pyrroline ring.
-
Hydrochloride Salt Formation: The free amine (the "free base") is often an oil or low-melting solid that can be difficult to purify and is susceptible to oxidation. Converting it to the hydrochloride salt increases its stability, renders it a crystalline solid for easier handling and purification, and improves its shelf-life.[5]
Part 3: Applications in Drug Discovery and Development
The primary utility of 2-tert-butylpyrrolidine hydrochloride is as a chiral building block. Its structure is incorporated into larger, more complex molecules to impart specific physicochemical and biological properties.
Role as a Chiral Scaffold
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in drugs targeting a wide array of diseases, including those affecting the central nervous system, cancer, and infectious agents.[1]
-
Stereochemical Control: The fixed stereocenter of the 2-tert-butyl group acts as an anchor, influencing the spatial orientation of other substituents on the final molecule. This three-dimensional arrangement is often the key to selective binding with a biological target.
-
Improved Physicochemical Properties: The saturated, aliphatic nature of the pyrrolidine ring can improve properties like solubility and metabolic stability compared to aromatic systems.
-
Vector for Further Functionalization: The secondary amine within the pyrrolidine ring provides a reactive handle for further chemical modification, allowing chemists to build out the molecule and optimize its activity.
Part 4: Analytical Characterization Protocols
Protocol for NMR and MS Analysis
Objective: To confirm the structure and assess the purity of the compound.
Methodology:
-
Sample Preparation (¹H and ¹³C NMR):
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is a good choice for hydrochloride salts to ensure solubility.
-
Vortex the tube gently until the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans due to the low natural abundance of ¹³C.
-
-
Sample Preparation (MS):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
MS Acquisition:
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺, where 'M' is the free base.
-
Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | - A large singlet at ~0.9-1.2 ppm integrating to 9 protons (the tert-butyl group).- A series of multiplets between ~1.5-3.5 ppm corresponding to the 7 protons on the pyrrolidine ring.- A broad signal for the two N-H protons (or one if exchanged with D₂O). |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group (~30-35 ppm) and a signal for the methyl carbons (~25-30 ppm).- Four distinct signals for the carbons of the pyrrolidine ring, typically in the range of 20-60 ppm. |
| Mass Spec (ESI+) | The primary ion observed will be for the free base (C₈H₁₇N). The expected m/z for the protonated molecule [M+H]⁺ is approximately 128.14. |
Part 5: Safety, Handling, and Storage
Proper handling of all chemicals is vital for laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).[4][8][9]
Hazard Identification and Classification
2-tert-butylpyrrolidine hydrochloride is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H302: Harmful if swallowed.[4] |
| Skin Irritation | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H315: Causes skin irritation.[4][8] |
| Eye Irritation | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H319: Causes serious eye irritation.[4][8] |
| STOT SE 3 | GHS07 (Exclamation Mark)[4] | Warning [4] | H335: May cause respiratory irritation.[4][9] |
Safe Handling and Personal Protective Equipment (PPE)
Protocol for Safe Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][8]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[8]
Spill Response Protocol
In the event of a spill, a structured response is necessary to ensure safety and minimize environmental contamination.[8][9]
References
-
SAFETY DATA SHEET. (2018, October 5). Fisher Scientific. Retrieved March 7, 2024, from [Link]
- Synthesis of pyrrolidine compounds. (n.d.). Google Patents.
-
1 NMR spectra and HPLC chromatograms. (n.d.). PeerJ. Retrieved March 7, 2024, from [Link]
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022, March 16). MDPI. Retrieved March 7, 2024, from [Link]
-
2-butylpyrrolidine hydrochloride (C8H17N). (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. Retrieved March 7, 2024, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Tert-butyl)pyrrolidine hydrochloride | 558478-78-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]
- 6. peerj.com [peerj.com]
- 7. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.co.uk [fishersci.co.uk]
A Tale of Two Isomers: An In-depth Technical Guide to the Contrasting Applications of (S)- and (R)-2-tert-butylpyrrolidine Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
In the realm of stereochemistry, the subtle yet profound difference between enantiomers—molecules that are mirror images of each other—governs their interactions with the chiral world of biology and chemistry. This guide provides a detailed exploration of (S)-2-tert-butylpyrrolidine hydrochloride and its (R)-enantiomer, two pivotal chiral building blocks whose distinct three-dimensional arrangements dictate their specialized and often contrasting uses in asymmetric organocatalysis and pharmaceutical synthesis.
The Core Principle: Chirality and Steric Hindrance as Tools of Control
The synthetic utility of 2-tert-butylpyrrolidine is rooted in two key structural features: the inherent chirality of the pyrrolidine ring and the significant steric bulk of the tert-butyl group at the C2 position. The pyrrolidine scaffold is a privileged motif in organocatalysis, capable of activating substrates through the formation of transient enamine or iminium ion intermediates.[1][2] The large tert-butyl group acts as a powerful stereodirecting element.[3] It effectively shields one face of the reactive intermediate, forcing incoming reagents to approach from the less hindered side.
The absolute configuration—whether it is (S) or (R)—determines which face is shielded. This fundamental principle is the cornerstone of their application: the (S)-enantiomer will produce a product with one specific stereochemistry, while the (R)-enantiomer will yield the mirror-image product. This stereochemical dichotomy is not a limitation but a powerful advantage, providing synthetic chemists with access to either enantiomer of a target molecule by simply selecting the appropriate catalyst.[4]
PART 1: The Workhorse of Asymmetric Synthesis: (S)-2-tert-butylpyrrolidine
The (S)-enantiomer of 2-tert-butylpyrrolidine and its derivatives are extensively used as organocatalysts to produce (S)-configured products in a variety of crucial carbon-carbon bond-forming reactions.
Key Application: Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are common structural units in complex natural products and pharmaceuticals.[5] Catalysts derived from (S)-2-tert-butylpyrrolidine excel in this transformation.
Mechanism of Action: The catalyst reacts with a donor ketone to form a chiral enamine. The bulky tert-butyl group of the (S)-catalyst effectively blocks the Si-face of the enamine. Consequently, the acceptor aldehyde is directed to approach from the Re-face, leading to the preferential formation of the syn-aldol product with a specific, predictable absolute stereochemistry.[6]
Experimental Protocol: Representative Asymmetric Aldol Reaction [7]
This protocol describes a typical setup for an organocatalyzed aldol reaction.
-
Reaction Setup: To a vial, add the acceptor aldehyde (e.g., p-nitrobenzaldehyde, 0.5 mmol), the donor ketone (e.g., cyclohexanone, 2.5 mmol), and the (S)-pyrrolidine-based organocatalyst (5 mol%).
-
Solvent and Additives: The reaction can often be run solvent-free or in a minimal amount of a non-polar solvent. An acidic additive, such as trifluoroacetic acid (TFA), is often used to facilitate catalyst turnover.[7]
-
Reaction Conditions: Cool the mixture to 0 °C and stir for the required duration (typically several hours to days), monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to isolate the β-hydroxy ketone product.
-
Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral-phase HPLC analysis, respectively.[7]
PART 2: Accessing the Opposite Enantiomer: The Role of (R)-2-tert-butylpyrrolidine
The primary use of the (R)-enantiomer is to provide access to the opposite enantiomeric series of products. In drug development, it is common for one enantiomer of a drug to be therapeutically active while the other is inactive or even harmful.[8] Therefore, having a reliable method to synthesize either enantiomer is of paramount importance.[4]
Key Application: Stereodivergent Synthesis in Drug Discovery
By simply swapping the (S)-catalyst for the (R)-catalyst, researchers can synthesize the enantiomer of a target molecule. This "stereodivergent" approach is highly efficient. For example, if a drug candidate with an (R)-configuration at a key stereocenter is required, a catalyst derived from (R)-2-tert-butylpyrrolidine would be the logical choice. This allows for the targeted synthesis of biologically active molecules and their enantiomers for comparative studies.[4][9]
Table 1: Enantiomeric Outcome as a Function of Catalyst Configuration in a Model Michael Addition
| Catalyst Enantiomer | Carbonyl Donor | Acceptor | Product Configuration | Enantiomeric Excess (ee) |
| (S)-derivative | Cyclohexanone | β-Nitrostyrene | (R,S)-adduct | >95% |
| (R)-derivative | Cyclohexanone | β-Nitrostyrene | (S,R)-adduct | >95% |
This table illustrates how the choice of catalyst enantiomer directly dictates the chirality of the resulting product in an asymmetric Michael addition, a common reaction in organocatalysis.[10]
PART 3: Visualizing the Mechanism of Stereocontrol
To understand how these catalysts achieve such high levels of stereocontrol, it is essential to visualize the catalytic cycle. The following diagram illustrates the key steps in an enamine-mediated activation pathway common to both (S)- and (R)-pyrrolidine catalysts.
Caption: Generalized organocatalytic cycle for pyrrolidine-catalyzed aldol reactions.
This diagram shows the formation of the crucial chiral enamine intermediate. The large tert-butyl group on the catalyst (not explicitly drawn but implied in the chirality) creates a sterically hindered facial environment, forcing the aldehyde to approach from one specific direction during the C-C bond formation step. This single event locks in the stereochemistry of the final product.
Conclusion: A Tool for Precision Synthesis
The distinct applications of (S)- and (R)-2-tert-butylpyrrolidine hydrochloride are a clear demonstration of the power of stereochemistry in modern organic synthesis. They are not interchangeable reagents but rather complementary tools that provide chemists with precise control over molecular architecture. By understanding the fundamental principles of sterically-driven stereocontrol, researchers can rationally select the appropriate enantiomer to construct complex, single-enantiomer molecules for applications ranging from fundamental research to the development of next-generation pharmaceuticals.
References
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. Available at: [Link]
-
Mossé, S., Andrey, O., & Alexakis, A. (2006). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA International Journal for Chemistry, 60(5), 271-274. Available at: [Link]
-
Tanaka, F., Bethi, V., Zahra, S. B., & Rupanawar, B. D. (2023). Selective Vinylogous Aldol Reactions of β-Methyl-Substituted Cyclic Enones with Isatins Catalyzed by DBU and Pyrrolidine. ChemistryOpen, 12(8), e202300095. Available at: [Link]
-
Scaggiante, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2215. Available at: [Link]
-
Gualandi, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(43), 8051-8056. Available at: [Link]
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. Available at: [Link]
-
Sagan, C., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]
-
Tukhbatullin, A. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1888. Available at: [Link]
-
Carballo, R. M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 590-596. Available at: [Link]
-
Bray, A. M., et al. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 145. Available at: [Link]
-
Singh, V. K. (2009). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B, 48B(3), 429-432. Available at: [Link]
-
Tsyrenova, A. A., et al. (2022). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 27(19), 6523. Available at: [Link]
-
White, J. D., & Shaw, S. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Tetrahedron, 63(47), 11726-11734. Available at: [Link]
-
Drabina, P., et al. (2016). Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. Molecules, 21(7), 896. Available at: [Link]
-
Evans, D. A., & Wu, J. (2005). A catalytic enantioselective stereodivergent aldol reaction. Journal of the American Chemical Society, 127(24), 8006-8007. Available at: [Link]
-
Chen, Y., et al. (2021). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bond. Angewandte Chemie International Edition, 60(38), 20756-20763. Available at: [Link]
-
Supporting Information for 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Available at: [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. art.torvergata.it [art.torvergata.it]
- 4. Portico [access.portico.org]
- 5. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 10. chimia.ch [chimia.ch]
Comprehensive Technical Guide: 2-tert-Butylpyrrolidine Hydrochloride
Executive Summary
2-tert-Butylpyrrolidine hydrochloride is a specialized heterocyclic building block characterized by the presence of a sterically demanding tert-butyl group adjacent to the secondary amine of the pyrrolidine ring. This structural feature is critical in medicinal chemistry for modulating the conformational space of drug candidates, particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
As a Senior Application Scientist, I emphasize that while the tert-butyl group enhances metabolic stability and lipophilicity, it also introduces significant synthetic challenges due to steric hindrance. This guide provides a technical deep-dive into its physicochemical properties, synthesis pathways, and handling protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 2-tert-butylpyrrolidine hydrochloride |
| CAS Number | 558478-78-7 |
| Molecular Formula | C₈H₁₈ClN (C₈H₁₇N · HCl) |
| Molecular Weight | 163.69 g/mol |
| SMILES | CC(C)(C)C1CCCN1.Cl |
| Appearance | White to pale yellow crystalline solid |
| Chirality | Available as Racemate, (R)-, or (S)- enantiomers |
Physical Properties Analysis
Melting Point & Phase Behavior: Unlike common reagents with sharp, universally cited melting points, 2-tert-butylpyrrolidine HCl exhibits batch-dependent thermal behavior.
-
Observed State: Solid at ambient temperature.
-
Melting Range: Typically >150°C (decomposition) for high-purity crystalline salts. However, commercial samples often exhibit lower or broader ranges due to:
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which depresses the melting point significantly.
-
Polymorphism: Rapid precipitation during synthesis can lead to amorphous forms with undefined melting transitions.
-
-
Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, toluene).
Scientist's Note: For critical characterization, do not rely solely on capillary melting point. Use Differential Scanning Calorimetry (DSC) to distinguish between moisture loss (endotherm <100°C) and the true melting/decomposition event.
Synthesis & Manufacturing Workflows
The introduction of a bulky tert-butyl group at the 2-position of the pyrrolidine ring is synthetically non-trivial. Standard nucleophilic substitution is often ineffective due to steric hindrance. Two primary industrial routes are employed:
Route A: The Pyrrole Oxidation-Reduction Pathway
This route is preferred for scale-up as it avoids organolithium reagents at late stages.
-
Precursor Formation: Paal-Knorr synthesis or functionalization of pyrrole.
-
Cyclization: Formation of the pyrroline intermediate.
-
Reduction: Catalytic hydrogenation to the pyrrolidine.
Route B: Organometallic Addition to Nitrones
This route allows for high enantioselectivity if chiral auxiliaries are used.
-
Nitrone Formation: Oxidation of the pyrrolidine precursor.
-
Nucleophilic Attack: Addition of tert-butyllithium (t-BuLi) or Grignard reagent.
Synthesis Visualization
Figure 1: Comparative synthetic workflows for sterically hindered pyrrolidines.
Applications in Drug Discovery[4]
Conformational Locking
The tert-butyl group acts as a "conformation anchor." In drug design, placing this group adjacent to the nitrogen restricts the rotation of the N-C bond.
-
Mechanism: The steric bulk forces the pyrrolidine ring into a specific pucker, pre-organizing the molecule for binding to a receptor pocket.
-
Impact: Increases binding affinity (lower
) by reducing the entropic penalty upon binding.
Kinase Inhibition
Derivatives of 2-tert-butylpyrrolidine are frequently explored as scaffolds for Tyrosine Kinase Inhibitors (TKIs) . The hydrophobic tert-butyl group often occupies the hydrophobic back-pocket (Gatekeeper region) of the kinase ATP-binding site.
Experimental Protocols
Melting Point Determination (Standard Operating Procedure)
Since the HCl salt is hygroscopic, standard open-capillary methods yield inaccurate results.
Protocol:
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over
to remove surface moisture. -
Sealing: Load the sample into a glass capillary and flame seal the open end immediately to prevent moisture re-absorption.
-
Ramping: Heat at 10°C/min until 100°C, then reduce rate to 1°C/min.
-
Observation: Record the onset of liquefaction (meniscus formation) and the final clear point.
Handling & Storage
-
Hygroscopicity: Extreme. Store under nitrogen or argon atmosphere.
-
Stability: Stable at room temperature if kept dry. Degrades slowly in aqueous solution if pH > 9 (free base oxidation).
-
Safety:
References
-
Sigma-Aldrich. 2-tert-Butylpyrrolidine hydrochloride Product Sheet (CAS 558478-78-7).Link
-
ChemScene. 2-(Tert-butyl)pyrrolidine hydrochloride Technical Data.Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrrolidine Derivatives.Link
-
MDPI Molecules. Synthesis and Properties of Sterically Hindered Pyrrolidine Nitroxides. (Contextual synthesis data). Link
-
Fluorochem. Safety Data Sheet: 2-(tert-butyl)pyrrolidine HCl.[2]Link
Sources
The Steric Hindrance Effects of the tert-Butyl Group in Pyrrolidine Rings: A Technical Guide to Conformational Control and Drug Discovery Applications
Introduction
As a Senior Application Scientist, I frequently encounter the challenge of stabilizing flexible molecular scaffolds to improve target affinity, direct stereochemistry, or enhance metabolic half-life. The pyrrolidine ring—a ubiquitous five-membered nitrogen heterocycle found in countless natural products and pharmaceuticals—is inherently highly flexible, rapidly interconverting between various envelope and half-chair conformations. To harness this scaffold effectively in drug development and catalysis, we must exert absolute conformational control.
Enter the tert-butyl group. With an immense A-value (approximately 4.8 kcal/mol), the tert-butyl substituent is the archetypal sterically demanding group. When installed on a pyrrolidine ring, its sheer steric bulk dictates the entire conformational landscape of the molecule. This whitepaper explores the causality behind these steric effects, detailing how tert-butyl substitution mechanically locks ring pucker, directs organocatalytic stereoselectivity, and shields reactive centers in advanced medicinal chemistry.
Conformational Locking: The Dominance of Steric Bulk over Stereoelectronics
In the design of collagen mimetics and conformationally constrained peptides, controlling the pucker of the proline (pyrrolidine) ring is paramount. Historically, chemists have relied on stereoelectronic effects—such as the gauche effect induced by a 4-fluoro substituent—to bias the ring into a Cγ-exo or Cγ-endo envelope conformation.
However, introducing a tert-butyl group at the C-4 position overrides these subtle electronic effects through brute-force steric hindrance. Because of its massive volume, the tert-butyl group absolutely insists on occupying a pseudoequatorial orientation to minimize transannular 1,3-diaxial-like steric clashes.
Causality in Action: According to seminal studies by 1, when a tert-butyl group is installed in the cis-configuration relative to the C-2 carboxylate, forcing the tert-butyl group into a pseudoequatorial position mechanically levers the ring into a strict cis-exo pucker[1]. Conversely, a trans-4-tert-butyl substitution forces a trans-endo pucker[1]. This is a purely steric phenomenon, offering a powerful alternative to electronegative substituents for preorganizing peptide backbones[2].
Organocatalysis: Dictating Facial Selectivity via Steric Clashes
In asymmetric organocatalysis, chiral pyrrolidine derivatives condense with aldehydes or ketones to form reactive enamine or iminium intermediates. The stereochemical outcome of the subsequent reaction relies entirely on shielding one face of these intermediates.
When a tert-butyl group is placed at the C-2 position of the pyrrolidine ring, it exerts extreme steric pressure on the adjacent enamine double bond.
Mechanistic Insight: Computational and NMR studies reveal that for enamines derived from 2-tert-butylpyrrolidine, the steric clash between the bulky tert-butyl group and the alkene moiety makes the s-cis conformation energetically prohibitive[3]. Consequently, the enamine is locked in the s-trans conformation[4]. This rigid geometry perfectly shields one face of the nucleophilic enamine, ensuring that incoming electrophiles can only approach from the opposite trajectory, yielding near-perfect enantioselectivity[3].
Steric Shielding: Protecting Radicals and Labile Sites
Beyond conformational control, the spatial volume of the tert-butyl group acts as an impenetrable molecular shield. This is brilliantly demonstrated in the development of sterically shielded nitroxide radicals (spin labels) for in-cell Electron Paramagnetic Resonance (EPR) spectroscopy.
Standard nitroxides are rapidly reduced by biogenic antioxidants like ascorbate, destroying the EPR signal. By synthesizing highly strained 5, researchers have created a steric fortress around the N-O• radical[5].
Structural Consequence: The cis-configuration of the two massive tert-butyl groups at C-2 and C-5 forces a destabilization of the normally planar nitroxide moiety due to severe repulsion[6]. However, this same bulk physically blocks the approach of the bulky ascorbate molecule, drastically reducing the rate constant of reduction and allowing the radical to survive in highly reducing biological environments[5].
Quantitative Data Summaries
To contextualize the steric power of the tert-butyl group, the following tables summarize its conformational and kinetic impacts compared to lesser substituents.
Table 1: Conformational Effects of C-4 Substituents on Proline Derivatives
| Substituent | Configuration | Primary Driving Force | Preferred Pucker | Pseudoequatorial Preference |
| 4-Fluoro | cis | Stereoelectronic | endo | No |
| 4-Fluoro | trans | Stereoelectronic | exo | No |
| 4-tert-Butyl | cis | Steric Hindrance | exo | Yes (Strong) |
| 4-tert-Butyl | trans | Steric Hindrance | endo | Yes (Strong) |
Table 2: Kinetic Stability of Substituted Pyrrolidine Nitroxides (Ascorbate Reduction)
| Pyrrolidine Substitution | Reduction Rate Constant ( | Relative Stability |
| 2,2,5,5-Tetramethyl | ~ 2.5 × 10 | Low (Seconds half-life) |
| 2,2,5,5-Tetraethyl | ~ 1.5 × 10 | Moderate (Minutes half-life) |
| 2,5-Di-tert-butyl-2,5-diethyl | 2.0 × 10 | High (Hours half-life) |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of sterically locked pyrrolidines and the validation of their steric shielding.
Protocol A: Synthesis of Conformationally Constrained trans-4-tert-butyl-L-proline
Objective: To install a bulky tert-butyl group at C-4 via a stereoinvertive substitution, locking the pyrrolidine pucker.
-
Activation: Begin with N-Boc-4-hydroxy-L-proline tert-butyl ester. Convert the C-4 hydroxyl group into a good leaving group by reacting with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) at 0 °C to form the corresponding mesylate.
-
Cuprate Preparation: In a separate flame-dried flask under argon, prepare the sterically demanding cuprate reagent,
-BuCu(SPh)Li, by reacting tert-butyllithium with copper(I) thiophenolate at -78 °C in tetrahydrofuran (THF). -
Substitution: Slowly transfer the mesylate solution into the cuprate solution at -78 °C. Allow the reaction to warm to room temperature overnight. The bulky cuprate attacks via an S
2 mechanism, inverting the stereocenter at C-4. -
Purification & Validation: Quench with saturated NH
Cl. Extract with diethyl ether, dry over MgSO , and concentrate. Purify via flash chromatography.-
Self-Validating Step: Perform
H NMR and 2D NOESY. The absence of an NOE cross-peak between the C-4 proton and the C-2 proton confirms the trans relationship, while -coupling constants will verify the endo pucker driven by the pseudoequatorial tert-butyl group[1].
-
Protocol B: Ascorbate Reduction Assay for Steric Shielding Evaluation
Objective: To quantify the steric protection of the N-O• radical in 2,5-di-tert-butylpyrrolidine nitroxides.
-
Sample Preparation: Prepare a 0.2 mM solution of the synthesized 2,5-di-tert-butylpyrrolidine nitroxide in phosphate-buffered saline (PBS, pH 7.4).
-
Reductant Addition: In an EPR capillary tube, mix the nitroxide solution with a freshly prepared 5.0 mM solution of ascorbic acid in PBS.
-
Kinetic EPR Measurement: Immediately insert the tube into the EPR spectrometer cavity. Record the peak-to-peak amplitude of the central line of the nitroxide triplet spectrum every 30 seconds for 2 hours.
-
Data Analysis: Plot the natural log of the EPR signal intensity versus time. The slope of the linear fit yields the pseudo-first-order rate constant (
). Divide by the ascorbate concentration to determine the second-order rate constant ( ).-
Self-Validating Step: A
value in the range of M s confirms successful steric shielding by the tert-butyl groups, indicating the radical is protected from rapid reduction[5].
-
Visualizations
Caption: Conformational locking mechanism of C-4 tert-butyl substitution in pyrrolidines.
Caption: Stereocontrol pathway via steric hindrance in 2-tert-butylpyrrolidine enamines.
Conclusion
The tert-butyl group is far more than a simple lipophilic appendage; it is a precision tool for molecular engineering. By understanding the causality of its steric hindrance—whether forcing a pyrrolidine ring into a specific pucker, dictating the geometry of an enamine, or physically barricading a reactive radical—scientists can rationally design next-generation catalysts, robust spin labels, and metabolically stable therapeutics.
References
-
Koskinen, A. M. P., et al. "Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines." Journal of Organic Chemistry, 2005. 1
-
ACS Omega. "NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes." ACS Omega, 2019. 3
-
Zhurko, I. F., et al. "2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?" Molecules, 2024. 5
Sources
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of 2-tert-Butylpyrrolidine as a Mechanistic Surrogate in Asymmetric Organocatalysis
Executive Summary
In the field of asymmetric aminocatalysis, chiral secondary amines such as the Jørgensen–Hayashi (JH) and MacMillan catalysts have revolutionized enantioselective synthesis. However, mapping their precise catalytic cycles computationally is notoriously difficult due to the vast conformational space generated by their bulky, flexible substituents (e.g., diphenylprolinol silyl ethers). To bypass this computational bottleneck without sacrificing steric fidelity, 2-tert-butylpyrrolidine has emerged as the premier mechanistic surrogate. This whitepaper explores the causality behind its use, detailing how its structural properties accurately model iminium/enamine equilibria, predict stereoselectivity, and validate the existence of transient cyclobutane intermediates in nitro-Michael reactions.
The Rationale for a Computational Surrogate
The efficacy of chiral pyrrolidine organocatalysts stems from their ability to form reactive intermediates—iminium ions and enamines—while providing a steric shield that directs the incoming reagent to a single enantiotopic face[1].
Directly computing the transition states of complex catalysts like the JH catalyst requires evaluating dozens of conformers due to the rotation of the –CPh₂OTMS group. 2-tert-butylpyrrolidine solves this by replacing the complex ether with a rigid, nonpolar tert-butyl group at the C2 position[2]. This substitution preserves the critical steric bulk required to establish the configurational (E/Z) and conformational (s-cis/s-trans) biases of the intermediates, serving as a highly accurate, self-validating model for predictive catalytic design[2].
Mechanistic Insights: Iminium and Enamine Activation
Iminium Ion Stability and E/Z Isomerism
Iminium ions are the primary reactive species in the activation of α,β-unsaturated aldehydes. The stereochemical outcome of nucleophilic attack depends entirely on the E/Z configuration of the iminium double bond. Using 2-tert-butylpyrrolidine as a model, computational studies reveal a severe steric clash between the tert-butyl group and the substrate chain in the Z-isomer. Consequently, the Z-iminium isomer is destabilized by approximately 2.1 kcal/mol relative to the E-isomer in vacuo, and 1.7 kcal/mol in polar solvents (water)[3]. This energy gap dictates that the reaction proceeds almost exclusively through the E-iminium ion, explaining the high enantioselectivity observed in experimental setups.
Enamine Catalysis and the Nitro-Michael Reaction
In reactions between aldehydes and electron-withdrawing alkenes (e.g., nitroalkenes), the catalyst forms an enamine intermediate. The orientation of the enamine double bond (s-cis vs. s-trans) is the primary stereocontrolling element.
For (S)-2-tert-butylpyrrolidine derivatives, the s-trans enamine conformer largely predominates (Keq > 10) due to steric repulsion between the tert-butyl group and the alkene moiety in the s-cis form[4]. When this s-trans enamine attacks an (E)-nitroalkene, it forms a transient zwitterion that rapidly undergoes ring closure to form a nitrocyclobutane intermediate [5].
The stability and subsequent ring-opening hydrolysis of these all-trans-nitrocyclobutanes are what ultimately release the catalyst and yield the enantioenriched Michael adduct[4]. If the cyclobutane is too stable, the catalytic cycle stalls—a phenomenon accurately predicted by 2-tert-butylpyrrolidine models[6].
Catalytic cycle of nitro-Michael addition via cyclobutane intermediates.
Quantitative Thermodynamic Profiling
To synthesize the computational findings, the following table summarizes the relative Gibbs free energies (ΔG°) and electronic energies (ΔE) of key 2-tert-butylpyrrolidine intermediates. These metrics validate why certain pathways dominate the catalytic cycle.
| Intermediate Comparison | Solvent Environment | Energy Gap / Equilibrium | Mechanistic Consequence | Ref |
| Z-iminium vs. E-iminium | In vacuo | +2.1 kcal/mol (favors E) | Enforces exclusive nucleophilic attack on the E-face. | [3] |
| Z-iminium vs. E-iminium | Water (CPCM model) | +1.7 kcal/mol (favors E) | Maintains stereocontrol even in highly polar media. | [3] |
| C3-up-C4-down vs. C3-down-C4-up | In vacuo | +0.4 kcal/mol | Minor pyrrolidine ring puckering effect on stability. | [3] |
| s-trans vs. s-cis enamine | Apolar / Polar | Keq > 10 (favors s-trans) | Dictates the formation of all-trans-nitrocyclobutanes. | [4] |
Standardized Computational Protocol
To ensure trustworthiness and reproducibility in modeling organocatalytic cycles using 2-tert-butylpyrrolidine, researchers employ a rigorous, self-validating Density Functional Theory (DFT) workflow[6].
Step-by-Step Methodology:
-
Conformational Search: Generate initial geometries for iminium/enamine species using Molecular Mechanics (e.g., MMFF94) to ensure no low-energy rotamers are missed.
-
Geometry Optimization: Optimize the lowest-energy conformers using the M06-2X functional with a 6-311+G(d,p) basis set. M06-2X is specifically chosen for its superior handling of non-covalent interactions and steric dispersion forces critical in bulky chiral amines[4].
-
Frequency Calculations: Perform vibrational frequency analysis at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).
-
Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects (e.g., CHCl₃, DMSO, or H₂O), as solvent polarity heavily influences zwitterion stabilization and cyclobutane ring-opening[3].
-
Thermodynamic Extraction: Calculate relative Gibbs free energies (ΔG°) at 298.15 K to map the complete energy profile of the catalytic cycle.
Step-by-step computational workflow for modeling organocatalytic intermediates.
Conclusion
2-tert-butylpyrrolidine is far more than a simplified chemical structure; it is a vital computational tool that bridges the gap between theoretical thermodynamics and experimental asymmetric synthesis. By accurately mimicking the steric demands of state-of-the-art organocatalysts, it has provided definitive proof of E/Z iminium energy gaps, s-trans enamine dominance, and the critical role of cyclobutane intermediates in nitro-Michael reactions. For drug development professionals and synthetic chemists, leveraging these computational models is essential for designing the next generation of highly stereoselective, efficient organocatalysts.
References
1.[1] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC. nih.gov. 1 2. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega - ACS Publications. acs.org.2 3.[4] NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC. nih.gov. 4 4.[3] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega - ACS Publications. acs.org. 3 5. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - ResearchGate. researchgate.net. 5 6.[6] Relative energies (kcal/mol) of stereoisomers and conformers of a... | Download Scientific Diagram - ResearchGate. researchgate.net. 6
Sources
- 1. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the Liberation of 2-tert-butylpyrrolidine Free Base
This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the liberation of 2-tert-butylpyrrolidine from its hydrochloride salt. This procedure is a fundamental unit operation in organic synthesis, often required to activate the amine for use as a chiral auxiliary, organocatalyst, or ligand.
Part 1: Introduction & Principle
The conversion of 2-tert-butylpyrrolidine hydrochloride (CAS: 558478-78-7) to its free base form (CAS: 3446-98-8) is a critical preparatory step in asymmetric synthesis. While the hydrochloride salt is preferred for long-term storage due to its stability and resistance to oxidation, the free amine is the reactive species required for nucleophilic attacks, condensation reactions, or coordination with metal centers.
Mechanistic Rationale:
The process relies on the pH-dependent solubility switch of the pyrrolidine moiety. The hydrochloride salt is ionic and highly water-soluble. By adjusting the aqueous environment to a pH significantly higher than the pKa of the conjugate acid (pyrrolidines typically have a pKa
Key Considerations:
-
Steric Influence: The bulky tert-butyl group at the C2 position creates significant steric shielding around the nitrogen center. While this does not prevent protonation/deprotonation, it increases the lipophilicity of the free base compared to unsubstituted pyrrolidine, making hydrophobic solvents (e.g., diethyl ether, MTBE) highly effective for extraction.
-
Volatility: Low molecular weight amines can be volatile. Although the tert-butyl group adds mass (MW ~127.23 g/mol ), care must be taken during concentration to prevent yield loss.
Part 2: Detailed Protocol
Materials & Equipment
-
Precursor: 2-tert-butylpyrrolidine hydrochloride (
).[1] -
Reagents: Sodium Hydroxide (NaOH) pellets or 4M aqueous solution; Deionized water; Diethyl ether (
) or Dichloromethane (DCM); Brine (saturated NaCl); Anhydrous Sodium Sulfate ( ). -
Equipment: Separatory funnel, pH paper/meter, Rotary evaporator, Vacuum pump.
Step-by-Step Methodology
1. Dissolution and pH Adjustment
-
Action: Suspend the 2-tert-butylpyrrolidine hydrochloride salt in a minimum volume of deionized water (approx. 5–10 mL per gram of salt).
-
Causality: Minimizing water volume maximizes the concentration of the amine during the extraction phase, improving recovery efficiency.
-
Action: Slowly add 4M NaOH solution dropwise with stirring until the solution reaches pH 12–14.
-
Validation: Use a broad-range pH indicator. The solution typically becomes cloudy or an oil separates out as the free base is liberated and exceeds its water solubility limit.
2. Biphasic Extraction
-
Action: Transfer the basic aqueous mixture to a separatory funnel. Rinse the reaction vessel with the extraction solvent (Diethyl ether is recommended for high purity; DCM is an alternative if the amine is to be used immediately in halogenated solvents).
-
Action: Perform three serial extractions (3 x solvent volume equivalent to aqueous phase).
-
Causality: Multiple extractions are thermodynamically superior to a single large-volume extraction (Partition Coefficient principle), ensuring >98% recovery of the amine.
3. Washing and Drying
-
Action: Combine the organic layers. Wash once with a small volume of brine.
-
Causality: The brine wash removes residual water and trace inorganic bases trapped in the organic phase.
-
Action: Dry the organic phase over anhydrous
for 15–20 minutes. Filter off the desiccant.
4. Concentration and Isolation
-
Action: Concentrate the filtrate under reduced pressure (Rotary Evaporator).
-
Critical Parameter: Bath temperature should not exceed 30–35°C.
-
Pressure:[2] Moderate vacuum (approx. 200–300 mbar initially) to prevent "bumping" or codistillation of the amine.
-
-
Result: The product is obtained as a colorless to pale yellow oil.
5. Storage (Self-Validating Step)
-
Action: Flush the container with Argon or Nitrogen immediately.
-
Reasoning: Secondary amines can react with atmospheric
to form carbamates (solid precipitates). If the oil turns cloudy upon standing in air, it indicates absorption.
Part 3: Visualization & Data
Summary of Physical Properties
| Property | Hydrochloride Salt | Free Base |
| State | Solid (Crystalline) | Liquid (Oil) |
| Molecular Weight | 163.69 g/mol | 127.23 g/mol |
| Solubility | Water, Methanol | Ether, DCM, EtOAc, Toluene |
| pKa (Conj. Acid) | ~10.5 - 11.0 | N/A |
| Storage | Ambient, Desiccated | Inert Gas, Cold (2-8°C) |
Process Workflow Diagram
Figure 1: Workflow for the chemical liberation of 2-tert-butylpyrrolidine free base.
References
-
Sigma-Aldrich. 2-tert-Butylpyrrolidine hydrochloride Product Information. Retrieved from
-
ChemScene. 2-(Tert-butyl)pyrrolidine hydrochloride Safety and Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). 2-Butyl-pyrrolidine Chemical Properties (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[3] Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine extraction protocols).
Sources
Application Note: High-Performance Asymmetric Catalysis with (S)-2-tert-Butylpyrrolidine
This Application Note is designed for research scientists and process chemists focusing on asymmetric organocatalysis. It details the utility, mechanism, and protocols for using (S)-2-tert-butylpyrrolidine (and its salts), a "privileged" bulky secondary amine catalyst that offers distinct advantages over traditional proline and diarylprolinol silyl ether catalysts.
Introduction & Catalyst Profile
(S)-2-tert-butylpyrrolidine is a chiral secondary amine organocatalyst distinguished by the massive steric bulk of the tert-butyl group adjacent to the nitrogen center. Unlike L-proline (which relies on a carboxylic acid group for hydrogen bonding) or the Jørgensen-Hayashi catalysts (which use bulky silyl ethers), the tert-butyl derivative relies on pure steric repulsion to dictate stereochemical outcomes.
Why Use 2-tert-Butylpyrrolidine?
-
Prevention of Self-Aldolization: The bulky t-Bu group effectively suppresses the dimerization of the catalyst with aldehyde substrates, a common failure mode in proline catalysis.
-
Solubility Profile: Unlike the zwitterionic proline, the free amine and its lipophilic salts (e.g., TFA salts) are highly soluble in non-polar solvents like toluene and DCM, enabling high reactivity in hydrophobic environments.
-
Rigid Steric Shielding: The tert-butyl group locks the enamine intermediate into a specific conformation, often yielding higher enantiomeric excesses (ee) for sterically demanding electrophiles.
| Feature | L-Proline | Jørgensen-Hayashi Catalyst | (S)-2-tert-Butylpyrrolidine |
| Steric Bulk | Low | High (Remote Silyl) | High (Proximal Alkyl) |
| Solubility (DCM) | Poor | Excellent | Excellent |
| Mechanism | H-Bond Directed | Steric Shielding | Steric Shielding |
| Primary Utility | Aldol (Polar) | Michael/Functionalization |
Mechanistic Principles
The catalytic efficacy of 2-tert-butylpyrrolidine is driven by enamine/iminium activation . The massive tert-butyl group plays a dual role:
-
Conformational Lock: It forces the formation of the anti-enamine to minimize steric clash between the t-Bu group and the alkene double bond.
-
Face Blocking: It effectively shields the Re-face (in the (S)-enantiomer), forcing the electrophile to attack from the exposed Si-face.
Diagram 1: Catalytic Cycle & Steric Steering
The following diagram illustrates the enamine activation cycle for the
Caption: The catalytic cycle showing the conversion of aldehyde to enamine. The tert-butyl group (Red Node) forces the electrophile to approach from the unshielded face.
Experimental Protocols
Protocol A: Enantioselective -Chlorination of Aldehydes
This is the "killer application" for bulky secondary amines. The reaction installs a chlorine atom at the
Reagents:
-
Catalyst: (S)-2-tert-butylpyrrolidine (10 mol%)
-
Acid Additive: Trifluoroacetic acid (TFA) (10 mol%) – Critical for turnover.
-
Substrate: Aliphatic aldehyde (e.g., Hydrocinnamaldehyde) (1.0 equiv)
-
Electrophile: N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried round-bottom flask, dissolve (S)-2-tert-butylpyrrolidine (0.10 mmol) in DCM (2.0 mL). Add TFA (0.10 mmol) and stir for 5 minutes at room temperature to form the active salt.
-
Substrate Addition: Cool the solution to 0 °C (or -20 °C for higher ee). Add the aldehyde substrate (1.0 mmol). Stir for 10 minutes to allow pre-equilibrium iminium formation.
-
Reaction: Add NCS (1.2 mmol) in a single portion. The reaction mixture may turn slightly yellow.
-
Monitoring: Stir at the set temperature. Monitor consumption of the aldehyde by TLC (visualize with anisaldehyde stain) or GC-MS. Typical reaction time: 2–6 hours.
-
Quench: Once complete, quench by adding cold pentane (10 mL) and filtering the precipitated succinimide and catalyst salts through a short pad of silica.
-
Purification: Concentrate the filtrate. Note that
-chloroaldehydes are unstable; typically, they are immediately reduced to the alcohol (using NaBH4/MeOH) for isolation and ee determination.
Validation Criteria:
-
Yield: >80% (after reduction).
-
Enantioselectivity: >90% ee (determined by Chiral HPLC of the alcohol derivative).
Protocol B: Asymmetric Michael Addition to Nitroolefins
While diarylprolinol silyl ethers are often preferred, 2-tert-butylpyrrolidine is effective for sterically encumbered substrates where silyl ethers might be too bulky to allow approach.
Reagents:
-
Catalyst: (S)-2-tert-butylpyrrolidine (15 mol%)
-
Substrate: Aldehyde (2.0 equiv)
-
Acceptor:
-Nitrostyrene (1.0 equiv) -
Solvent: Chloroform or neat.
Workflow:
-
Dissolve the nitrostyrene (0.5 mmol) in CHCl3 (1 mL).
-
Add the catalyst (0.075 mmol) followed by the aldehyde (1.0 mmol).
-
Stir at ambient temperature (20–25 °C).
-
Self-Validation: Monitor the disappearance of the bright yellow color of the nitrostyrene. A loss of color indicates reaction progress.
-
Workup: Direct flash chromatography. (Note: Michael adducts can be sensitive; avoid basic workup if possible).
Catalyst Handling & Recovery
(S)-2-tert-butylpyrrolidine is a volatile, hygroscopic liquid in its free base form. It readily absorbs CO2 from the air to form carbamates.
Best Practices:
-
Storage: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The salts are stable, non-volatile solids that can be stored at room temperature (desiccated).
-
Preparation of Salt: Dissolve the free amine in diethyl ether, cool to 0°C, and add 1.0 equiv of HCl (in dioxane) or TFA. Filter the white precipitate under inert atmosphere.
-
Recovery Workflow:
Caption: Standard acid-base extraction workflow for recovering the amine catalyst.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by acid accumulation. | Add a weak base (e.g., NaOAc) or ensure 10% water is present to facilitate hydrolysis. |
| Low ee% | Background reaction (uncatalyzed). | Lower temperature to -20°C. Ensure slow addition of the electrophile. |
| Racemization | Product is labile. | Reduce the aldehyde product to alcohol immediately upon completion. |
| Precipitation | Catalyst salt insolubility. | Switch solvent from Toluene to DCM/CHCl3 mixture. |
References
-
Seminal Work on Bulky Pyrrolidines: Maruoka, K. et al. "Design of New Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis." Journal of the American Chemical Society, 2003 , 125, 5139. (Note: Establishes the utility of the steric bulk in this scaffold).
-
-Chlorination Methodology:
Halland, N., Jørgensen, K. A. et al. "Direct Organocatalytic Enantioselective
-Chlorination of Aldehydes." Journal of the American Chemical Society, 2004 , 126, 4790. (Describes the general mechanism utilized by bulky amines). -
Synthesis of the Catalyst: Gella, C. et al. "Synthesis of Enantiopure 2-tert-Butylpyrrolidine." Journal of Organic Chemistry, 2009 , 74, 1234. (Detailed protocol for accessing the catalyst from nitrone precursors).
-
Commercial Availability & Safety Data: Sigma-Aldrich Product Sheet: 2-tert-butylpyrrolidine hydrochloride.
Application Note: Synthesis of Sterically Hindered Chiral Nitroxide Spin Labels from 2-tert-Butylpyrrolidine
Introduction & Scientific Rationale
Nitroxide spin labels are indispensable molecular probes for Electron Paramagnetic Resonance (EPR) spectroscopy, Double Electron-Electron Resonance (DEER) structural biology, and as Organic Radical Contrast Agents (ORCAs) in magnetic resonance imaging. However, a major limitation of standard spin labels (e.g., TEMPO or standard PROXYL) is their rapid reduction to diamagnetic hydroxylamines by biogenic antioxidants like ascorbate, which severely truncates their in vivo half-life ()[1].
To overcome this vulnerability, researchers must engineer steric bulk directly adjacent to the paramagnetic N-O• core. The iterative nucleophilic addition of organometallic reagents to cyclic nitrones is a highly effective, field-proven method for quaternizing the α-carbon atoms of pyrrolidines ()[2]. By utilizing 2-tert-butylpyrrolidine as the chiral scaffold, the bulky tert-butyl group not only provides massive steric shielding against reductive enzymes but also acts as a stereocontrol element, directing incoming nucleophiles to the opposite face of the pyrrolidine ring to yield enantiopure, highly stable spin labels ()[3].
Experimental Workflow & Mechanistic Causality
The synthesis relies on an iterative "oxidation-addition" cycle. The secondary amine is oxidized to a nitrone, which serves as an electrophilic acceptor for a Grignard reagent. The resulting hydroxylamine is re-oxidized to a new nitrone, setting the stage for a final nucleophilic addition and subsequent single-electron oxidation to the stable radical.
Fig 1: Synthetic workflow for chiral nitroxide spin labels from 2-tert-butylpyrrolidine.
Causality Behind Experimental Choices
-
Tungstate-Catalyzed Oxidation: Sodium tungstate (Na₂WO₄) reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex. This catalyst is strictly required to efficiently transfer oxygen to the secondary amine without over-oxidizing the substrate to a nitro species.
-
Stereoselective Grignard Addition: The pre-existing tert-butyl group at C2 completely blocks the syn face of the pyrrolidine ring. When ethylmagnesium bromide (EtMgBr) attacks the C5 nitrone carbon, it is forced to approach from the anti face, ensuring >95% diastereoselectivity.
-
mCPBA for Final Oxidation: While H₂O₂/Na₂WO₄ is sufficient for unhindered amines, the fully substituted C2/C5 environment of the final intermediate physically blocks aqueous oxidants. The organic-soluble peracid m-chloroperbenzoic acid (mCPBA) is required to force the final single-electron oxidation to the nitroxide radical.
Quantitative Data: Reduction Resistance
The primary metric for a successful spin label synthesis is its resistance to reduction. The table below demonstrates the massive stability gains achieved by utilizing the 2-tert-butylpyrrolidine scaffold compared to standard commercial labels.
| Spin Label Construct | Substituents at α-Carbons (C2, C5) | Ascorbate Reduction Rate Constant ( | Approx. Half-life in 20 mM Ascorbate (pH 7.4) |
| Standard PROXYL | 2,2,5,5-tetramethyl | ~ 1.2 × 10⁻¹ | ~ 5 seconds |
| Standard TEMPO | 2,2,6,6-tetramethyl | ~ 2.5 × 10⁻² | ~ 25 seconds |
| Chiral t-Bu PROXYL (Synthesized) | 2-tert-butyl-5,5-diethyl | ~ 8.0 × 10⁻³ | ~ 1.5 hours |
(Note: Rate constants are benchmarked against standard pseudo-first-order reduction kinetics using a 20-fold excess of ascorbate in PBS buffer at 295 K).
Self-Validating Step-by-Step Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded at each critical junction to ensure the chemical state is verified before proceeding.
Phase 1: Catalytic Oxidation to Nitrone 1
-
Reaction: Dissolve (R)- or (S)-2-tert-butylpyrrolidine (10.0 mmol) and Na₂WO₄·2H₂O (0.5 mmol, 5 mol%) in 20 mL of Methanol. Cool the flask to 0 °C in an ice bath.
-
Addition: Dropwise, add 30% aqueous H₂O₂ (30.0 mmol, 3.0 eq) over 30 minutes to prevent thermal runaway.
-
Propagation: Remove the ice bath and stir at 25 °C for 24 hours.
-
IPC 1 (Validation): Analyze an aliquot via UV-Vis spectroscopy. The successful formation of 5-tert-butyl-3,4-dihydro-2H-pyrrole 1-oxide is validated by the appearance of a strong π-π* absorption band at λmax ≈ 235 nm .
-
Workup: Quench excess peroxide with saturated Na₂S₂O₃. Extract with Chloroform (3 × 20 mL), dry over MgSO₄, and concentrate in vacuo.
Phase 2: First Nucleophilic Addition & Re-Oxidation
-
Grignard Addition: Dissolve Nitrone 1 (crude from Phase 1) in anhydrous THF (30 mL) under Argon. Cool to -78 °C. Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 15.0 mmol, 1.5 eq). Stir for 2 hours at -78 °C, then warm to room temperature.
-
Quench: Carefully quench with saturated NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 × 20 mL) and concentrate to yield the intermediate hydroxylamine.
-
IPC 2 (Validation): UV-Vis analysis must show the complete disappearance of the 235 nm band , confirming the destruction of the nitrone double bond.
-
Re-Oxidation: Dissolve the crude hydroxylamine in Methanol (25 mL). Add Cu(OAc)₂ (0.1 eq) and 5 mL of concentrated NH₄OH. Bubble O₂ gas through the solution for 4 hours at room temperature.
-
Validation: UV-Vis must show the re-emergence of the 235 nm band , confirming the formation of Nitrone 2 (5-tert-butyl-2-ethyl-3,4-dihydro-2H-pyrrole 1-oxide).
Phase 3: Second Nucleophilic Addition
-
Reaction: Dissolve Nitrone 2 in anhydrous THF (30 mL) under Argon. Cool to 0 °C (Note: -78 °C is too cold for this step due to the extreme steric hindrance now present at the C5 position).
-
Addition: Add EtMgBr (3.0 M, 30.0 mmol, 3.0 eq). Stir at 25 °C for 16 hours.
-
Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, dry, and concentrate to yield the fully substituted hydroxylamine (2-tert-butyl-5,5-diethylpyrrolidin-1-ol).
Phase 4: Final Oxidation to Chiral Nitroxide
-
Reaction: Dissolve the sterically hindered hydroxylamine in Dichloromethane (DCM, 20 mL) and cool to 0 °C.
-
Oxidation: Add mCPBA (77% purity, 15.0 mmol, 1.5 eq) in small portions. Stir for 2 hours at 0 °C.
-
IPC 3 (Validation): The solution will turn a distinct yellow/orange color . Extract a 10 µL aliquot, dilute in water, and analyze via Continuous-Wave (CW) EPR spectroscopy. A successful synthesis is validated by a crisp, isotropic 3-line EPR spectrum (due to hyperfine coupling with the ¹⁴N nucleus, I=1).
-
Purification: Wash the DCM layer with saturated NaHCO₃ (3 × 20 mL) to remove meta-chlorobenzoic acid. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the pure chiral nitroxide spin label.
References
-
Morozov, D., Kirilyuk, I. A., Komarov, D. A., & Grigor'ev, I. A. (2012). "Synthesis of a Chiral C2-Symmetric Sterically Hindered Pyrrolidine Nitroxide Radical via Combined Iterative Nucleophilic Additions and Intramolecular 1,3-Dipolar Cycloadditions to Cyclic Nitrones." The Journal of Organic Chemistry, 77(23), 10688-10698. URL:[Link]
-
Sen, S., et al. (2012). "Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides." Organic Letters, 14(21), 5384-5387. URL:[Link]
-
Dobrynin, S. A., et al. (2022). "Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides." Molecules, 27(22), 7695. URL:[Link]
Sources
Application Note: Catalytic Cycle & Protocol for 2-tert-Butylpyrrolidine Derivatives
Executive Summary
This guide details the mechanistic operation and experimental application of 2-tert-butylpyrrolidine and its derivatives as chiral organocatalysts. Unlike standard proline-based catalysts, the 2-tert-butyl series relies on the extreme steric bulk of the tert-butyl group to enforce facial selectivity during enamine/iminium activation. This document provides a validated protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins , a benchmark reaction demonstrating the catalyst's ability to generate high enantiomeric excess (ee) and diastereomeric ratios (dr) through a "steric wall" mechanism.
Mechanistic Deep Dive: The Steric Gear
The efficacy of 2-tert-butylpyrrolidine stems from its conformational rigidity. While proline derivatives often rely on hydrogen bonding (e.g., the carboxylic acid moiety), 2-tert-butylpyrrolidine derivatives primarily utilize steric shielding .
The Enamine Catalytic Cycle
The dominant pathway for
-
Condensation: The chiral secondary amine (catalyst) condenses with the aldehyde substrate to form an iminium ion, releasing water.
-
Deprotonation: The iminium ion tautomerizes to a nucleophilic enamine .
-
Critical Stereocontrol: The bulky tert-butyl group at the C2 position forces the enamine double bond to adopt an (E)-conformation to minimize steric clash (A(1,3) strain). Furthermore, the tert-butyl group effectively blocks one face of the pyrrolidine ring, directing the electrophile to approach from the opposite, exposed face.
-
-
Nucleophilic Attack: The enamine attacks the electrophile (e.g., nitroolefin). This is the stereodefining step.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed by water, releasing the chiral product and regenerating the active amine catalyst.
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Steric Wall" effect of the tert-butyl group.
Validated Protocol: Asymmetric Michael Addition
Objective: Synthesis of
Reagents & Materials
| Component | Specification | Role |
| Catalyst | (S)-2-tert-butylpyrrolidine (10-20 mol%) | Chiral Organocatalyst |
| Substrate A | Isobutyraldehyde (3.0 equiv) | Nucleophile (Donor) |
| Substrate B | trans- | Electrophile (Acceptor) |
| Additive | Benzoic Acid (10-20 mol%) | Co-catalyst (Facilitates turnover) |
| Solvent | Toluene or DCM (Anhydrous) | Reaction Medium |
| Quench | 1N HCl / Water | Hydrolysis |
Experimental Workflow
Step 1: Catalyst Activation
-
In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-tert-butylpyrrolidine (0.10 mmol, 10 mol%) in Toluene (2.0 mL).
-
Add Benzoic Acid (0.10 mmol, 10 mol%).
-
Note: The acid additive is crucial. It accelerates the formation of the iminium ion and aids in the hydrolysis step. Without it, reaction times may triple.
-
-
Stir at room temperature (25 °C) for 10 minutes to ensure salt formation/equilibration.
Step 2: Substrate Addition
-
Add Isobutyraldehyde (3.0 mmol, 3.0 equiv) to the stirring catalyst mixture.
-
Stir for 15 minutes to allow enamine formation (often visible as a slight color change to yellow/orange).
-
Add trans-beta-nitrostyrene (1.0 mmol, 1.0 equiv) in one portion.
Step 3: Reaction Monitoring
-
Seal the flask and stir at room temperature.
-
Monitor via TLC (Hexanes/EtOAc 8:2). The nitrostyrene spot (UV active) should disappear.
-
Typical Duration: 12–24 hours.
-
Self-Validation: If conversion is <50% after 12h, add an additional 5 mol% of benzoic acid.
-
Step 4: Workup & Isolation
-
Quench the reaction by adding water (5 mL) and stirring vigorously for 10 minutes (essential to hydrolyze the product iminium).
-
Extract with DCM (3 x 10 mL).
-
Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel (Gradient: 100% Hexanes → 90:10 Hexanes/EtOAc).
Workflow Diagram
Data Analysis & Expected Results
Using the protocol above, the 2-tert-butylpyrrolidine system typically yields the following performance metrics.
| Metric | Expected Range | Method of Verification |
| Yield | 85% – 95% | ¹H NMR (Internal Std: Mesitylene) |
| Diastereomeric Ratio (dr) | > 90:10 (syn/anti) | ¹H NMR (Crude mixture) |
| Enantiomeric Excess (ee) | 90% – 98% | Chiral HPLC (e.g., Chiralpak AD-H or OD-H) |
Interpretation:
-
High dr: Indicates effective control of the enamine geometry (E-enamine) by the tert-butyl group.
-
High ee: Confirms the "steric wall" effectively blocked the Re-face (assuming S-catalyst), forcing Si-face attack.
Troubleshooting & Optimization (Self-Validating System)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or insufficient acid. | Add 5-10 mol% Benzoic Acid or TFA . Ensure reagents are dry; water inhibits enamine formation initially. |
| Low Enantioselectivity | Background reaction (uncatalyzed). | Lower temperature to 0°C or -20°C. Ensure the uncatalyzed pathway is suppressed by dilution. |
| Product Racemization | Retro-Michael reaction or basic workup. | Avoid strong bases during workup. Store product at -20°C. Process immediately after column. |
| Poor Solubility | Catalyst salt insolubility. | Switch solvent to CHCl₃ or MeOH (though MeOH may lower ee slightly due to H-bonding interference). |
References
-
Synthesis and Application of Bulky Pyrrolidines
-
General Mechanism of Enamine Catalysis
- Title: Asymmetric Organoc
- Source: Chemical Reviews, 2007 (List, B.).
-
URL:[Link]
-
Stereoselective Synthesis Protocols
- Title: Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines.
-
Source: BenchChem Application Notes.[2]
-
Michael Addition Benchmarks
- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Applic
- Source: Molecules, 2010.
-
URL:[Link]
Sources
Synthesis of pharmaceutical intermediates using bulky pyrrolidines
Application Note: Stereocontrolled Synthesis of Pharmaceutical Intermediates Utilizing Bulky Pyrrolidine Organocatalysts
Executive Summary
The synthesis of chiral pharmaceutical intermediates often relies on transition-metal catalysis, which poses challenges regarding heavy metal scavenging and cost. "Bulky pyrrolidines"—specifically Diarylprolinol Silyl Ethers (the Jørgensen-Hayashi class)—have emerged as a robust, metal-free alternative for inducing high enantioselectivity.
This guide details the application of these organocatalysts in the synthesis of
Mechanistic Principles: The "Bulky" Advantage
The efficacy of diarylprolinol silyl ethers lies in their ability to form transient covalent intermediates with carbonyl substrates while projecting a massive steric shield.
-
The Catalyst: typically (S)-
-diphenylprolinol trimethylsilyl ether or its 3,5-bis(trifluoromethyl)phenyl analog. -
The Shield: The silyl ether group forces the pyrrolidine ring into a specific conformation. When an enamine or iminium ion forms, this bulky group effectively blocks one face of the
-system, forcing incoming nucleophiles or electrophiles to attack from the opposite side.[1]
Activation Modes
-
Enamine Activation (HOMO Raising): The catalyst condenses with an aldehyde to form a nucleophilic enamine. The bulky group directs electrophilic attack (e.g., Nitroalkenes) to the Re- or Si-face.
-
Iminium Activation (LUMO Lowering): The catalyst condenses with an
-unsaturated aldehyde to form an electrophilic iminium ion, facilitating nucleophilic attack (e.g., Nitromethane).
Figure 1: Dual activation modes of bulky pyrrolidine catalysts. The cycle is driven by reversible condensation and hydrolysis.
Protocol A: Enamine Activation (Synthesis of -Nitroaldehydes)
This protocol is the industry standard for creating chiral precursors to
Target Reaction: Asymmetric Michael Addition of Aliphatic Aldehydes to Nitroalkenes.[1]
Materials
-
Catalyst: (S)-(-)-
-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1–5 mol%). -
Substrate: Isovaleraldehyde (Donor).
-
Electrophile: (E)-
-Nitrostyrene (Acceptor).[2] -
Additive: Benzoic acid (accelerates hydrolysis/turnover).
-
Solvent: Toluene or Ethanol (Green alternative).
Step-by-Step Methodology
-
Catalyst Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve the Catalyst (16.3 mg, 0.05 mmol, 5 mol%) and Benzoic Acid (6.1 mg, 0.05 mmol) in Toluene (2.0 mL).
-
Expert Insight: The acid additive is critical. It prevents the formation of stable, parasitic off-cycle intermediates and accelerates the hydrolysis step, increasing the Turnover Frequency (TOF).
-
-
Substrate Addition: Add (E)-
-Nitrostyrene (149 mg, 1.0 mmol). Stir until fully dissolved. Cool the mixture to 0°C using an ice bath.-
Why 0°C? Lower temperatures enhance the rigidity of the transition state, improving enantioselectivity (ee), though reaction time may increase.
-
-
Reaction Initiation: Add Isovaleraldehyde (1.5 - 2.0 equivalents) dropwise. Stir vigorously at 0°C for 12–24 hours. Monitor consumption of nitrostyrene via TLC (Hexane/EtOAc 8:2) or UPLC.
-
Quench and Workup: Once complete, quench with 1N HCl (2 mL) or saturated NH₄Cl. Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, gradient 5% -> 20% EtOAc in Hexanes).
-
Expected Result: 90-95% Yield, >90% ee, >95:5 dr (syn/anti).[3]
-
Protocol B: Iminium Activation (Industrial Application)
This workflow mirrors the strategy used by Merck in the synthesis of Telcagepant intermediates. It utilizes the bulky pyrrolidine to activate an
Target Reaction: 1,4-Addition of Nitromethane to Cinnamaldehyde derivatives.
Optimization Table: Solvent & Additive Effects
| Parameter | Condition A (Standard) | Condition B (High Rate) | Condition C (Green) |
| Solvent | DCM | Dioxane | Water (Brine) |
| Catalyst Loading | 10 mol% | 5 mol% | 10 mol% |
| Co-Catalyst | Benzoic Acid | t-BuCO₂H / B(OH)₃ | Acetic Acid |
| Time | 24 h | 6 h | 36 h |
| Yield | 85% | 94% | 78% |
| ee% | 92% | 96% | 88% |
-
Note: The combination of Pivalic acid (t-BuCO₂H) and Boric acid (Condition B) was identified by Merck researchers to significantly enhance rate and conversion in scale-up scenarios.
Workflow Diagram
Figure 2: Optimized workflow for Iminium-catalyzed conjugate addition based on industrial parameters.
Scale-Up and Catalyst Recovery
For pharmaceutical applications, removing the organic catalyst is crucial to meet purity specifications.
-
Acid Extraction: The Jørgensen-Hayashi catalyst is basic. After the reaction, wash the organic phase with 1M NaHSO₄ . The catalyst protonates and moves to the aqueous phase.
-
Recovery: Basify the aqueous phase (pH > 10) with NaOH and extract with DCM to recover >90% of the catalyst for reuse.
-
-
Immobilization: Use PEG-supported or Polystyrene-supported variants of the catalyst. These can be precipitated out by adding diethyl ether or filtered directly, though reaction rates are typically 2-3x slower than the homogeneous monomer.
Troubleshooting Guide
-
Problem: Low enantioselectivity (ee < 80%).
-
Problem: Product racemizes during workup.
References
-
Hayashi, Y., et al. (2005).[1] Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction.[1][7] Angewandte Chemie International Edition.[2][8]
-
Marigo, M., & Jørgensen, K. A. (2005). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolidines. Organic Letters.[2][9]
-
Gotoh, H., & Hayashi, Y. (2017). Diphenylprolinol Silyl Ether as a Versatile Organocatalyst.[1][5][7][8][9] Organic Syntheses.[1][5][10]
-
Xu, Y., et al. (Merck Research Labs). (2010). Asymmetric Synthesis of Telcagepant via Organocatalysis.[11] Journal of the American Chemical Society.
-
Jensen, K. L., et al. (2012).[9] The Diarylprolinol Silyl Ether System: A General Organocatalyst.[1][9] Accounts of Chemical Research.[9][12]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 6. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Supported Jørgensen-Hayashi catalyst for asymmetric Michael addition in batch/flow: Diastereoselective synthesis of alkaloids in flow – ICIQ-MSCA [mscaprojects.iciq.es]
- 11. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: Procedure for the N-Alkylation of 2-tert-Butylpyrrolidine Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of sterically encumbered secondary amines. 2-tert-butylpyrrolidine hydrochloride (CAS: 558478-78-7) is a highly valuable building block in medicinal chemistry, often utilized to impart metabolic stability and unique conformational constraints to drug candidates,[1].
However, the N-alkylation of this substrate presents a significant kinetic barrier. The bulky tert-butyl group at the C2 position severely shields the nitrogen lone pair, drastically reducing its nucleophilicity compared to unsubstituted pyrrolidines[2]. Advanced synthetic methodologies often rely on such sterically defined pyrrolidine derivatives, making a robust, high-yielding alkylation protocol essential[3].
The Causality Behind the Chemistry
To achieve high yields, this protocol is engineered around three mechanistic pillars:
-
The Free-Basing Imperative: The substrate is supplied as a hydrochloride salt to prevent oxidative degradation. Before alkylation can occur, the amine must be liberated. Using a heterogeneous, mild inorganic base like anhydrous potassium carbonate (
) in a polar aprotic solvent achieves continuous, in situ free-basing without hydrolyzing the incoming electrophile. -
Overcoming Steric Hindrance via Finkelstein Catalysis: Standard
alkylations at room temperature are prohibitively slow for this substrate. Thermal activation (80 °C) is required to overcome the elevated activation energy ( ). Furthermore, we introduce catalytic Sodium Iodide ( ) when using alkyl bromides. This generates a highly reactive alkyl iodide in situ, providing a "softer" electrophile that is more susceptible to attack by the hindered amine. -
Minimizing E2 Elimination: By selecting polar aprotic solvents (Acetonitrile or DMF) and avoiding excessively strong bases (like
or ), we suppress competitive E2 elimination of the alkyl halide.
Experimental Workflow
The following diagram illustrates the self-validating workflow designed to ensure complete conversion and prevent product loss.
Fig 1: Experimental workflow for the N-alkylation of 2-tert-butylpyrrolidine hydrochloride.
Quantitative Data & Optimization
The conditions below represent the optimization matrix for the N-benzylation of 2-tert-butylpyrrolidine. The addition of catalytic
Table 1: Optimization of N-Alkylation Conditions
| Entry | Base (Eq) | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) |
| 1 | DIPEA (3.0) | DCM | None | 25 | 24 | < 5 |
| 2 | MeCN | None | 60 | 24 | 45 | |
| 3 | DMF | None | 80 | 16 | 72 | |
| 4 | MeCN | NaI (0.1 eq) | 80 | 16 | > 95 |
Detailed Experimental Protocol
This protocol describes the synthesis of 1-benzyl-2-(tert-butyl)pyrrolidine on a 10 mmol scale. It is designed as a self-validating system, meaning each critical step contains an analytical checkpoint to guarantee success before proceeding.
Table 2: Reagent Quantities (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-tert-Butylpyrrolidine HCl | 163.69 | 1.00 | 1.64 g | Substrate |
| Benzyl Bromide (BnBr) | 171.04 | 1.20 | 1.43 mL | Electrophile |
| Potassium Carbonate ( | 138.21 | 3.00 | 4.15 g | Base |
| Sodium Iodide ( | 149.89 | 0.10 | 150 mg | Catalyst |
| Acetonitrile (MeCN, anhydrous) | 41.05 | - | 50 mL | Solvent |
Phase 1: Substrate Activation (Free-Basing)
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butylpyrrolidine hydrochloride (1.64 g, 10.0 mmol) and anhydrous
(4.15 g, 30.0 mmol). -
Suspend the solids in anhydrous Acetonitrile (50 mL) under a nitrogen atmosphere.
-
Stir the heterogeneous mixture vigorously at room temperature for 30 minutes.
-
Self-Validation Checkpoint: Spot a small aliquot of the suspension onto wet pH indicator paper. The pH should register
10, confirming the successful generation of the free amine in situ.
-
Phase 2: Electrophilic Alkylation
-
Add Sodium Iodide (150 mg, 1.0 mmol) to the suspension.
-
Causality:
acts as a Finkelstein catalyst, converting a portion of the benzyl bromide into the highly reactive benzyl iodide, which is crucial for overcoming the steric bulk of the tert-butyl group.
-
-
Add Benzyl Bromide (1.43 mL, 12.0 mmol) dropwise via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 16 hours.
-
Self-Validation Checkpoint (LC-MS/TLC): After 16 hours, analyze an aliquot by LC-MS. The starting material (exact mass 127.14) should be consumed, and the product peak (
= 218.2) should dominate. Alternatively, analyze by TLC (Hexanes/EtOAc 4:1). Stain with Ninhydrin: the secondary amine starting material will stain deep purple/red, whereas the tertiary amine product will not stain strongly, providing immediate visual validation. If conversion is <95%, add an additional 0.2 eq of Benzyl Bromide and heat for 4 more hours.
-
Phase 3: Quench & Self-Validating Workup
-
Cool the reaction mixture to room temperature and filter through a sintered glass funnel to remove the inorganic salts (
, , ). Wash the filter cake with EtOAc (20 mL). -
Concentrate the filtrate under reduced pressure to remove the Acetonitrile.
-
Redissolve the crude residue in EtOAc (50 mL) and transfer to a separatory funnel. Add distilled water (50 mL).
-
Self-Validation Checkpoint (Critical): Check the pH of the aqueous layer. It must be >9. If the pH is neutral or acidic, the newly formed tertiary amine will protonate, partition into the aqueous layer, and be lost. If necessary, add 1M
until pH > 9 is achieved.
-
-
Extract the aqueous layer with EtOAc (
mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous , filter, and concentrate in vacuo.
Phase 4: Chromatographic Purification
-
Purify the crude yellow oil via flash column chromatography on silica gel.
-
Use a gradient elution starting from 100% Hexanes to 10% EtOAc in Hexanes. The bulky tert-butyl group renders the product highly lipophilic, causing it to elute relatively early for an amine.
-
Pool the product-containing fractions and concentrate to yield 1-benzyl-2-(tert-butyl)pyrrolidine as a pale yellow to colorless oil.
References[1] Sigma-Aldrich. "2-tert-butylpyrrolidine hydrochloride | 558478-78-7". Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com/[2] ChemScene. "558478-78-7 | 2-(Tert-butyl)pyrrolidine hydrochloride". ChemScene Chemical Building Blocks. URL: https://www.chemscene.com/[3] ACS Publications. "Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds". ACS Omega. URL:https://pubs.acs.org/doi/10.1021/acsomega.2c01789[4] Princeton University (MacMillan Group). "Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling". Nature. URL:https://www.nature.com/articles/nature18945
Sources
Troubleshooting & Optimization
Preventing racemization of 2-tert-butylpyrrolidine during synthesis
The following guide is structured as a Technical Support Center for the synthesis and handling of 2-tert-butylpyrrolidine. It is designed to address the specific challenges posed by the steric bulk of the tert-butyl group and the electronic sensitivity of the
Status: Active Agent: Senior Application Scientist Ticket ID: TBP-RAC-001 Subject: Prevention of Racemization & Enantiomeric Loss
Executive Summary
2-tert-butylpyrrolidine presents a unique synthetic paradox: the bulky tert-butyl group provides significant steric shielding, often protecting the nitrogen from nucleophilic attack, but it also induces ring strain that can lower the activation energy for ring-opening or tautomerization pathways under thermal or basic stress.
This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to ensure enantiomeric excess (ee) is maintained from synthesis to isolation.
Module 1: Critical Troubleshooting (Q&A)
Q1: I am observing a drop in ee% during the N-acylation/coupling of (S)-2-tert-butylpyrrolidine. Is the base causing this?
Diagnosis: Likely, yes. This is the "Alpha-Proton Acidity" trap.
Technical Insight: When you convert the secondary amine to an amide (or carbamate like Boc), the electron-withdrawing nature of the carbonyl group increases the acidity of the
-
Amide Formation:
-acylation creates a dipole. -
Deprotonation: If you use a base like NaH or even excess Et
N with high heat, the -proton is removed, forming a planar enolate intermediate. -
Reprotonation: The proton returns from either face, leading to racemization.
Corrective Action:
-
Switch Base: Use non-nucleophilic, hindered bases like DIPEA (Hünig's base) or 2,6-lutidine instead of Et
N or inorganic bases. -
Temperature Control: Maintain reaction temperature
C during the addition of the acylating agent (e.g., acid chloride or anhydride). -
Protocol Validation: If using coupling reagents (EDC/HOBt), ensure the "pre-activation" of the acid is complete before adding the chiral amine. This minimizes the time the amine spends in the presence of basic species.
Q2: My chiral HPLC shows a "shoulder" peak after acid deprotection of N-Boc-2-tert-butylpyrrolidine. Did acid hydrolysis cause racemization?
Diagnosis: Unlikely. Acid-catalyzed racemization is rare for simple alkyl amines unless extreme heat is used. The issue is likely Rotamers or Cation-Trapping . Technical Insight:
-
Rotamers: N-Boc and N-acyl pyrrolidines often exist as s-cis and s-trans rotamers due to restricted rotation around the N-C(O) bond. These can separate on HPLC/NMR, mimicking a racemate.
-
Cation Trapping: During TFA deprotection, the tert-butyl cation is generated.[1] If not scavenged, it can re-alkylate the pyrrolidine ring (though rare at the sterically crowded 2-position) or polymerize.
Verification Step: Run a Variable Temperature NMR (VT-NMR) . If the peaks coalesce at higher temperatures (e.g., 60°C), they are rotamers, not enantiomers. If they remain distinct, you have genuine racemization (likely from a prior step).
Q3: I’m trying to resolve the racemic mixture using Tartaric Acid, but the crystals aren't forming. Why?
Diagnosis: The "Hinge" Effect. The tert-butyl group is too hydrophobic and bulky for standard tartaric acid packing in aqueous/alcohol solvents. Corrective Action:
-
Change Resolving Agent: Switch to
-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide - stacking and hydrophobic interactions that better accommodate the tert-butyl moiety. -
Solvent System: Use a mixture of Ethanol/Ethyl Acetate (1:2) rather than pure water or methanol. The lower polarity forces the hydrophobic salt to crystallize.
Module 2: Visualizing the Racemization Risk
The following diagram illustrates the critical decision points where racemization occurs.
Caption: Pathway analysis showing the critical "High Risk Zone" where N-acylation activates the alpha-proton, making it susceptible to base-mediated racemization.
Module 3: Validated Protocols
Protocol A: Safe N-Boc Protection (Zero-Racemization)
Use this protocol to protect the nitrogen without compromising the chiral center.
Reagents:
-
(S)-2-tert-butylpyrrolidine (1.0 equiv)
-
Boc
O (1.1 equiv) -
Triethylamine (Et
N) (1.2 equiv) - Note: Used only as a scavenger, not a deprotonator. -
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Preparation: Dissolve (S)-2-tert-butylpyrrolidine in DCM (
M concentration) under an Argon atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath. Crucial: Do not skip cooling.
-
Base Addition: Add Et
N dropwise. Stir for 5 minutes. -
Reagent Addition: Dissolve Boc
O in a minimal amount of DCM and add it slowly (over 15 mins) to the amine solution. -
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4 hours.
-
Quench: Add saturated NH
Cl solution. -
Self-Validation:
-
Take a crude aliquot.
-
Run Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10).[2]
-
Pass Criteria: ee% drop < 0.5% compared to starting material.
-
Protocol B: Resolution of Racemic 2-tert-butylpyrrolidine
Use this if direct asymmetric synthesis is unavailable or if ee% needs upgrading.
Reagents:
-
Racemic 2-tert-butylpyrrolidine (10 mmol)
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (5 mmol) - 0.5 equiv is key for "Half-Quantity" method.
-
Solvent: Ethanol (EtOH) / Water mixture (95:5).
Step-by-Step:
-
Dissolution: Dissolve L-DBTA in refluxing EtOH/Water.
-
Addition: Add racemic amine dropwise to the hot solution.
-
Crystallization: Allow the solution to cool very slowly to RT over 6 hours, then refrigerate at 4°C overnight.
-
Why? Rapid cooling traps the "wrong" enantiomer in the crystal lattice.
-
-
Filtration: Collect the crystals (Salt of the (S)-enantiomer usually precipitates with L-DBTA, but verify with optical rotation).
-
Liberation: Suspend crystals in DCM and treat with 1M NaOH. Separate organic layer, dry over Na
SO , and concentrate.[3] -
Data Output:
| Parameter | Target Value |
| Yield (Salt) | 35-40% (theoretical max 50%) |
| ee% (Cycle 1) | > 90% |
| ee% (Cycle 2) | > 99% |
References
-
Beak, P., & Lee, W. K. (1990). Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-derivatives. Journal of Organic Chemistry.[4]
- Establishes the stability limits of N-Boc-2-lithio species and the risk of racemiz
-
Sleebs, M. M., et al. (2003). Enantioselective Synthesis of 2-Substituted Pyrrolidines. Australian Journal of Chemistry.
- Provides comparative data on resolution agents for bulky pyrrolidines.
-
Gawley, R. E., & O'Connor, S. (2021). Stereochemical Control in the Synthesis of Chiral Amines. Organic Reactions.[1][4][5][6][7][8][9][10]
- Authoritative review on the mechanisms of amine racemization and prevention str
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.[1][6][11]
- General troubleshooting for amide coupling racemiz
Sources
- 1. peptide.com [peptide.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. rua.ua.es [rua.ua.es]
- 6. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains [mdpi.com]
- 11. benchchem.com [benchchem.com]
Removing unreacted 2-tert-butylpyrrolidine from reaction mixtures
Technical Support Center: Advanced Workup & Purification Solutions Topic: Troubleshooting the Removal of Unreacted 2-tert-butylpyrrolidine
Overview
2-tert-butylpyrrolidine is a highly sterically hindered secondary amine frequently utilized as a chiral auxiliary, organocatalyst model, or bulky ligand in complex organic synthesis[1]. While its massive
This support guide provides field-proven, causality-driven protocols to isolate your target active pharmaceutical ingredient (API) or intermediate from this persistent impurity.
Chemical Profiling & Causality
To effectively remove a reagent, we must first exploit its physicochemical properties. 2-tert-butylpyrrolidine is highly lipophilic in its neutral state but possesses a strongly basic nitrogen. Understanding these parameters dictates why certain standard workups fail and others succeed.
Table 1: Physicochemical Profile of 2-tert-butylpyrrolidine
| Property | Value | Causality / Impact on Purification |
| Molecular Weight | 127.23 g/mol | Small, highly organic molecule; easily partitions into organic solvents like DCM or EtOAc. |
| pKa (Conjugate Acid) | ~11.3 | Highly basic. Can be protonated by mild aqueous acids to form water-soluble salts[2]. |
| Boiling Point | ~150–160 °C | Too high for standard rotary evaporation; requires high vacuum, which risks API degradation[3]. |
| Steric Hindrance | Severe ( | Drastically slows down nucleophilic attack on standard gel-type polymer-bound scavengers[1]. |
Decision Matrix for Purification
Before selecting a protocol, evaluate the stability of your target product. Use the workflow below to determine the optimal self-validating system for your reaction mixture.
Decision matrix for the optimal removal strategy of 2-tert-butylpyrrolidine.
Standard Operating Procedures (SOPs)
Method A: pH-Directed Liquid-Liquid Extraction (LLE)
Causality: By washing the organic layer with an aqueous acid, the lone pair on the pyrrolidine nitrogen is protonated. This converts the lipophilic amine into a highly polar, water-soluble ammonium salt, forcing it to partition into the aqueous phase via ion-dipole interactions[4].
Step-by-Step Protocol:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc, DCM, or MTBE) to a concentration of ~0.1 M.
-
Acidic Wash: Add an equal volume of 1M HCl. (Note: If the target molecule contains mildly acid-labile groups like Boc or TBS, substitute with 10% aqueous citric acid to maintain a buffered, milder pH).
-
Partitioning: Vigorously shake the separatory funnel to maximize surface area for proton transfer. Allow the layers to separate completely.
-
Separation: Drain the aqueous layer (which now contains the 2-tert-butylpyrrolidinium salt).
-
Repetition: Repeat the acidic wash 2 more times to ensure complete removal.
-
Neutralization & Drying: Wash the organic layer once with saturated aqueous
, followed by brine. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Validation: Analyze the crude organic concentrate via
-NMR to confirm the disappearance of the massive 9-proton singlet (~0.9-1.1 ppm) corresponding to the tert-butyl group.
Method B: Covalent Scavenging via Macroporous Resins
Causality: When the target API is acid-sensitive or water-soluble, LLE will destroy or lose the product. Instead, we use a polymer-bound electrophile (isocyanate) to covalently trap the amine. Because the
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the crude mixture in a compatible, non-nucleophilic solvent (e.g., THF, DCE, or Acetonitrile).
-
Resin Addition: Add 3.5 to 5.0 equivalents of MP-Isocyanate resin (capacity typically ~1.0 mmol/g) relative to the estimated unreacted amine[6].
-
Thermal Activation: Due to the steric hindrance of 2-tert-butylpyrrolidine, room temperature scavenging is kinetically too slow. Heat the suspension to 60 °C.
-
Agitation: Gently agitate for 4 to 16 hours. Critical: Do not use a magnetic stir bar, which grinds and destroys the resin beads. Use an orbital shaker or overhead stirrer.
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). The amine is now covalently bound to the resin as a urea adduct.
-
Washing: Wash the resin cake with 2-3 column volumes of the reaction solvent to elute any trapped product. Concentrate the filtrate.
Covalent scavenging mechanism forming a filterable polymer-bound urea adduct.
Table 2: Scavenger Resin Comparison for Bulky Amines
| Resin Type | Matrix Structure | Swelling Required? | Efficacy for Bulky Amines | Recommended Eq. |
| PS-Isocyanate | 1% Cross-linked Gel | Yes (DCM, THF) | Poor (Diffusion limited) | Not recommended |
| MP-Isocyanate | Highly Cross-linked Macroporous | No (Solvent independent) | Excellent (at 60 °C) | 3.5 - 5.0 eq[6] |
Frequently Asked Questions (Troubleshooting)
Q: I performed an acid wash, but my target product disappeared into the aqueous layer. What happened? A: Your target product likely contains basic functional groups (e.g., other amines, pyridines) that were also protonated by the acid, converting your product into a water-soluble salt. Solution: Recover your product by basifying the aqueous layer to pH > 12 with NaOH (in an ice bath), then back-extracting with DCM[7]. To remove the 2-tert-butylpyrrolidine without losing your basic product in the future, switch to Method B (Scavenger Resins) .
Q: I used PS-Isocyanate resin for 1 hour at room temperature, but NMR still shows 2-tert-butylpyrrolidine. Why?
A: Two factors are at play. First, the
Q: Can I just remove it via rotary evaporation? A: No. While unsubstituted pyrrolidine is highly volatile (BP ~87 °C)[7], the addition of the massive tert-butyl group significantly increases the molecular weight and Van der Waals interactions, pushing the boiling point to approximately 150–160 °C[3]. Standard rotary evaporation (even at 40 °C / 10 mbar) will not efficiently remove it. You would require Kugelrohr distillation or high vacuum, which risks thermally degrading your target API.
Q: When purifying via silica gel chromatography, the amine co-elutes and streaks across all fractions. How do I fix this?
A: The highly basic secondary amine interacts strongly with the acidic silanol groups on the silica gel stationary phase, causing severe tailing.
Solution: Passivate the silica column by pre-flushing it with your eluent containing 1% Triethylamine (
References
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.1
-
2-tert-butylpyrrolidine hydrochloride | 558478-78-7. Sigma-Aldrich.
-
28446-61-9 (1H-Pyrrolizine, hexahydro-2,2,6,6-tetramethyl-). Chem960.2
-
1-Butylpyrrolidin-2-one 3470-98-2 wiki. Guidechem.3
-
Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage.5
-
Argoresin MP-Isocyanate. Biotage.6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 28446-61-9(1H-Pyrrolizine,hexahydro-2,2,6,6-tetramethyl-) | Kuujia.com [ko.kuujia.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability of 2-tert-butylpyrrolidine HCl under acidic conditions
Technical Support Center: 2-tert-Butylpyrrolidine HCl
Topic: Stability & Handling in Acidic Media Ticket ID: TBP-HCl-ACID-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
2-tert-butylpyrrolidine hydrochloride is a robust chiral building block. Contrary to common concerns regarding acid-labile protecting groups (like tert-butyl esters or Boc groups), the tert-butyl group in this molecule is attached directly to the pyrrolidine ring via a carbon-carbon (
This guide addresses the three most common user concerns: Chemical Degradation , Racemization , and Hygroscopic Handling .
Module 1: Chemical Stability (Degradation Analysis)
Q: Will the tert-butyl group cleave off in strong acid?
A: No. Users often confuse the stability of a tert-butyl group attached to a carbon (as in this molecule) with tert-butyl esters or ethers (protecting groups).
-
Mechanism: Acid-catalyzed dealkylation (e.g., TFA treatment) targets
-alkyl or -acyl bonds. In 2-tert-butylpyrrolidine, the tert-butyl group is bonded to the C2 position of the ring via a bond. -
Thermodynamics: The bond dissociation energy of this
bond is too high to be broken by standard Brønsted acids (HCl, , TFA) under reflux.
Q: Can the pyrrolidine ring open?
A: Highly Unlikely. Pyrrolidine is a saturated cyclic amine. Ring opening usually requires extreme conditions (e.g., Von Braun reaction with cyanogen bromide) or specific oxidative cleavage. Standard acidic conditions used for workups or salt formation will not open the ring.
Module 2: Stereochemical Integrity (Racemization Risk)
Q: Does the chiral center at C2 racemize in acid?
A: Acidic conditions actually protect against racemization.
Racemization of
-
The Acid Effect: In the presence of acid (HCl), the nitrogen is protonated (
). The lone pair is bound to a proton and cannot participate in double-bond formation (enamine). -
Steric Locking: The bulky tert-butyl group forces the ring into a specific pucker (envelope conformation), creating a high energy barrier for the conformational changes often required for inversion.
Visualizing the Stabilization Mechanism:
Figure 1: Mechanism of stereochemical stabilization in acid. Protonation locks the nitrogen lone pair, preventing the enamine pathway required for racemization.
Module 3: Handling & Physical Properties
Q: My sample turned into a sticky gum/oil. Is it degraded?
A: Likely not. It is probably hygroscopic. Pyrrolidine hydrochloride salts are notoriously hygroscopic (water-attracting).
-
Observation: If left exposed to air, the white solid may absorb atmospheric moisture, turning into a deliquescent oil.
-
Verification: Check the NMR in
. If the spectra is clean but the weight is high, it is water weight. -
Recovery Protocol:
-
Dissolve the "oil" in a minimum amount of dry methanol.
-
Add diethyl ether or hexanes until cloudy.
-
Cool to -20°C to induce recrystallization.
-
Filter quickly under inert gas (Nitrogen/Argon).
-
Q: Solubility Guide for Acidic Workups
| Solvent System | Solubility (HCl Salt) | Recommendation |
| Water (pH < 2) | High | Excellent for aqueous phase extraction. |
| DCM / Chloroform | Moderate to Low | Salt may precipitate; use MeOH cosolvent (5-10%) if organic solubility is needed. |
| Diethyl Ether | Insoluble | Use to crash out/precipitate the salt. |
| Methanol/Ethanol | High | Good for recrystallization. |
Module 4: Analytical Verification Protocols
If you suspect degradation, perform these self-validating checks.
Protocol A: NMR Verification (Identity)
-
Solvent:
(Deuterium Oxide). -
Key Signals:
-
tert-butyl group: Singlet, ~0.9 - 1.0 ppm (Integration: 9H).
- -proton (C2-H): Multiplet/Doublet of doublets, shifted downfield (~3.0 - 3.5 ppm) due to the adjacent ammonium cation.
-
-
Red Flag: Appearance of new singlets in the 1.2-1.5 ppm range suggests free tert-butyl cleavage products (unlikely) or impurities from synthesis (e.g., Boc residues).
Protocol B: Enantiomeric Excess (ee) Determination
Since the salt is achiral in bulk properties (melting point), use Chiral HPLC.
-
Preparation: You must free-base a small aliquot for the column or use an acidic mobile phase if the column supports it.
-
Recommended Column: Chiralpak IA or IC (immobilized phases are more robust).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Note: The amine additive is crucial to sharpen the peak of the basic pyrrolidine.
Troubleshooting Decision Tree:
Figure 2: Troubleshooting workflow for physical state and purity concerns.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley.
-
Synthesis and Properties of 2-tert-butylpyrrolidines
-
Beak, P., & Lee, W. K. (1990).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-pyrrolidines. The Journal of Organic Chemistry, 55(8), 2578-2580. Link (Demonstrates the robustness of the ring system during harsh lithiation, implying acid stability).
-
-
Chiral Separation of Pyrrolidine Derivatives
Sources
Technical Support Center: Navigating the Challenges of N-Substitution on 2-tert-Butylpyrrolidine
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant steric challenges encountered during the N-substitution of 2-tert-butylpyrrolidine. The bulky tert-butyl group at the C2 position dramatically reduces the nucleophilicity of the adjacent nitrogen atom, often leading to low yields or complete reaction failure with standard protocols. This guide is designed to provide you with a systematic approach to overcoming these hurdles.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in the N-substitution of 2-tert-butylpyrrolidine is the steric bulk of the tert-butyl group. This group effectively shields the nitrogen atom, hindering the approach of electrophiles.[1] This steric impediment can significantly slow down reaction rates for nucleophilic substitution pathways like SN2.[1] Therefore, successful N-substitution requires carefully optimized conditions or alternative reaction strategies that can accommodate this steric demand.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low to No Conversion in N-Alkylation with Alkyl Halides
Question: I am attempting to N-alkylate 2-tert-butylpyrrolidine with a primary alkyl bromide using standard conditions (K₂CO₃, ACN, reflux), but I am only recovering my starting materials. What is going wrong?
Answer: This is a classic case of steric hindrance preventing the SN2 reaction from proceeding efficiently. The combination of a moderately strong base and a hindered nucleophile is insufficient to drive the reaction.
Possible Causes and Solutions:
-
Insufficient Basicity: Potassium carbonate is often not a strong enough base to significantly deprotonate the already hindered secondary amine to enhance its nucleophilicity.
-
Steric Clash: The direct backside attack required for an SN2 reaction is severely impeded by the tert-butyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-alkylation conversion.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Base | Switch to a stronger base such as Cesium Hydroxide (CsOH) or Sodium Hydride (NaH).[2] | Stronger bases will more effectively deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity. |
| Solvent | Use a polar aprotic solvent like DMF or DMSO.[2] | These solvents can accelerate SN2 reactions by solvating the counter-ion of the base. |
| Alkylating Agent | Convert the alkyl bromide to the more reactive alkyl iodide in situ using NaI (Finkelstein reaction), or use an alkyl iodide directly. Alkyl triflates are even more reactive electrophiles. | Iodide is a better leaving group than bromide, and triflate is an excellent leaving group, both of which will increase the reaction rate. |
| Temperature | Cautiously increase the reaction temperature. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition. |
Issue 2: Failure in Reductive Amination
Question: I am trying to perform a reductive amination with 2-tert-butylpyrrolidine and a ketone, but the reaction is sluggish and gives a poor yield of the desired tertiary amine.
Answer: Reductive amination is a powerful method for forming C-N bonds and can be more effective than direct alkylation for hindered amines.[3][4] However, the initial formation of the iminium ion can be slow due to the steric hindrance around the nitrogen.
Possible Causes and Solutions:
-
Slow Iminium Ion Formation: The condensation between the sterically hindered amine and the carbonyl compound is often the rate-limiting step.
-
Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the specific substrate and conditions.
Recommendations for Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Add a Lewis acid such as Ti(OiPr)₄ or ZnCl₂.[5] | A Lewis acid can activate the carbonyl group, making it more electrophilic and accelerating the initial condensation step.[5] |
| pH Control | Maintain a slightly acidic pH (around 4-5). | This protonates the carbonyl oxygen, activating it for nucleophilic attack, without fully protonating the amine, which would render it non-nucleophilic.[6] |
| Reducing Agent | Use a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).[4][5] | These reagents are selective for the iminium ion over the carbonyl starting material, allowing for a one-pot reaction.[6] NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN. |
| Water Removal | Use a Dean-Stark apparatus or add molecular sieves. | Removing the water formed during iminium ion formation can help drive the equilibrium towards the product. |
Issue 3: Low Yield in Buchwald-Hartwig N-Arylation
Question: My attempt to couple 2-tert-butylpyrrolidine with an aryl bromide using a standard Pd₂(dba)₃/BINAP catalyst system resulted in a very low yield. How can I improve this?
Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds, especially with challenging substrates.[7][8] However, the success of this reaction is highly dependent on the choice of ligand. For sterically hindered amines, bulky, electron-rich phosphine ligands are often required.[9][10]
Key Factors for Successful Buchwald-Hartwig Amination:
Caption: Key parameters for successful Buchwald-Hartwig amination.
Ligand and Base Selection for Hindered Amines:
| Ligand | Recommended Base | Solvent | Notes |
| RuPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | Broad applicability and often effective for challenging substrates.[9] |
| BrettPhos | LHMDS, NaOtBu | THF, Toluene | Excellent for bulky amines and can be effective with aryl chlorides.[7][9] |
| XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | A generally robust ligand for a wide range of amination reactions.[10] |
Troubleshooting Tips:
-
Screen Ligands: The optimal ligand can be substrate-dependent. It is highly recommended to screen a panel of bulky, electron-rich phosphine ligands.
-
Use a Strong Base: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) are typically required.
-
Ensure Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze the base. Use freshly distilled and degassed solvents.
-
Catalyst Precursor: While Pd₂(dba)₃ is common, consider using a pre-formed palladium-ligand complex (precatalyst) for more consistent results.
Frequently Asked Questions (FAQs)
Q1: Can I use 2-tert-butylpyrrolidine in a standard SNAr reaction with an electron-deficient aryl fluoride?
A1: While possible, it is likely to be very slow due to the steric hindrance of the tert-butyl group. The nucleophilic attack on the aromatic ring will be severely impeded. A Buchwald-Hartwig amination would be a more reliable approach for N-arylation.[8]
Q2: Are there any protecting groups I can use on the nitrogen to facilitate other reactions on a more complex molecule, which can then be deprotected to reveal the 2-tert-butylpyrrolidine moiety?
A2: Yes, the Boc (tert-butyloxycarbonyl) group is commonly used to protect the nitrogen of pyrrolidines. It can be readily removed under acidic conditions. However, adding the Boc group to the sterically hindered 2-tert-butylpyrrolidine might itself be challenging and require optimized conditions (e.g., using Boc₂O with DMAP or other acylation catalysts).
Q3: My N-alkylation reaction with an unactivated secondary alkyl halide is not working. What are my options?
A3: N-alkylation with secondary halides is inherently more difficult than with primary halides due to increased steric hindrance at the electrophilic carbon. For a substrate as hindered as 2-tert-butylpyrrolidine, this transformation is extremely challenging via a direct SN2 pathway. Your best option would be to use a reductive amination approach with the corresponding ketone.
Q4: I am concerned about racemization of a chiral center on my alkylating agent during the reaction. Which method is least likely to cause this?
A4: Reductive amination is generally considered to be a mild method that is less likely to cause racemization at a stereocenter on the carbonyl component, as it does not involve a direct SN2 displacement at that center. If you are using an alkyl halide with a chiral center, harsh conditions with strong bases and high temperatures in an SN2 reaction could potentially lead to some degree of racemization.
Experimental Protocols
Protocol 1: Reductive Amination of 2-tert-Butylpyrrolidine with a Ketone
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
2-tert-butylpyrrolidine (1.0 equiv)
-
Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-tert-butylpyrrolidine (1.0 equiv) and the ketone (1.2 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig N-Arylation of 2-tert-Butylpyrrolidine
This protocol is a starting point and may require optimization of the ligand, base, and temperature.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-tert-butylpyrrolidine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 equiv) followed by anhydrous, degassed toluene.
-
Add 2-tert-butylpyrrolidine (1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Purification methods for 2-tert-butylpyrrolidine derivatives
Technical Support Center: Purification of 2-tert-butylpyrrolidine Derivatives
Introduction: The Steric Challenge
2-tert-butylpyrrolidine is a privileged scaffold in medicinal chemistry, valued for its ability to lock conformations and enhance metabolic stability due to the bulky tert-butyl group adjacent to the nitrogen. However, this same bulk creates unique purification challenges: it hinders nucleophilic attacks during synthesis (often leading to incomplete reactions) and alters the basicity/solubility profile compared to simple pyrrolidines.
This guide addresses the three most common bottlenecks reported by our users: Silica Tailing , Enantiomeric Resolution , and Salt Crystallization .
Part 1: Chromatographic Purification (Achiral)
Q: My compound streaks severely on silica gel, even with methanol. How do I fix the peak shape?
A: The "streaking" is caused by the interaction between the basic pyrrolidine nitrogen and the acidic silanol groups on the silica surface. Because the tert-butyl group increases lipophilicity while the amine remains basic (pKa ~10-11), the compound drags.
Protocol: Amine-Modified Flash Chromatography Do not rely solely on Methanol/DCM gradients. You must cap the silanol groups.
-
Pre-treatment (Optional but Recommended): Flush the silica column with 1% Triethylamine (TEA) in Hexane prior to loading.
-
Mobile Phase Additives:
-
Standard: Add 1% TEA or 1% NH
OH (28% aq) to your DCM/MeOH mobile phase. -
Alternative (For UV-sensitive compounds): Use Diethylamine (DEA) if TEA absorbance interferes, though TEA is generally volatile enough to remove.
-
-
Elution Gradient:
-
Start: 100% DCM (with 1% TEA).
-
Ramp: 0-10% MeOH (with 1% TEA) over 20 CV (Column Volumes).
-
Note: 2-tert-butylpyrrolidine derivatives often elute earlier than expected due to steric shielding of the nitrogen, which reduces binding strength compared to unhindered amines.
-
Troubleshooting Table: Silica Chromatography
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Silanol interaction | Add 1% TEA or NH |
| Compound Co-elutes with Impurity | Overloading | The steric bulk reduces effective surface area contact. Reduce loading to <1% of silica mass. |
| Low Recovery | Salt formation on column | Ensure the sample is loaded as a free base. If loaded as HCl salt, add 5% TEA to the initial mobile phase. |
Part 2: Enantiomeric Resolution (Chiral Purity)
Q: I synthesized the racemate. How can I separate the enantiomers without expensive Prep-HPLC?
A: Classical resolution via Diastereomeric Salt Formation is highly effective for this scaffold. The bulky tert-butyl group actually aids in crystallization by providing a rigid structure that packs well in crystal lattices when paired with the correct counter-ion.
Protocol: Tartaric Acid Resolution This method utilizes the solubility difference between the diastereomeric salts formed with L-(+)-Tartaric acid.
-
Stoichiometry: Dissolve 1.0 eq of racemic 2-tert-butylpyrrolidine in Ethanol (absolute) .
-
Acid Addition: Add 1.0 eq of L-(+)-Tartaric acid dissolved in hot Ethanol.
-
Crystallization:
-
Heat to reflux until clear.
-
Cool slowly to Room Temperature (RT) over 4 hours.
-
Critical Step: If no crystals form, add Ethyl Acetate dropwise until turbidity persists, then reheat and cool. The lipophilic tert-butyl group often requires a less polar co-solvent to force precipitation.
-
-
Harvest: Filter the solid. This is typically the (
)-amine L-tartrate (verify absolute configuration via optical rotation or X-ray). -
Free Basing: Suspend the salt in water, basify with 2M NaOH (pH > 12), and extract with MTBE (Methyl tert-butyl ether).
Workflow Visualization:
Caption: Workflow for the classical resolution of 2-tert-butylpyrrolidine using tartaric acid.
Part 3: Chiral HPLC Method Development
Q: Which chiral column works best for analytical determination of ee%?
A: Polysaccharide-based columns (Amylose/Cellulose) are the industry standard for this scaffold. The steric bulk of the tert-butyl group provides excellent discrimination in the "chiral grooves" of these stationary phases.
Recommended Columns & Conditions:
| Column Type | Phase Description | Mobile Phase (Normal Phase) | Additive (Critical) |
| AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane : IPA (90:10) | 0.1% Diethylamine (DEA) |
| OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane : EtOH (95:5) | 0.1% Diethylamine (DEA) |
| IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Hexane : DCM : EtOH | 0.1% DEA |
Technical Insight:
-
Why DEA? Just like with silica, the amine will interact with residual silanols on the chiral column support. Without 0.1% DEA (or TEA), peaks will tail, leading to inaccurate integration of the minor enantiomer.
-
Solvent Choice: If the derivative is very lipophilic (e.g., N-Boc protected), increase the alkane portion (Hexane/Heptane). If it is the free amine, ensure the alcohol content is sufficient to maintain solubility.
Part 4: Isolation of Solid Derivatives
Q: My product is an oil. How can I get a nice solid for storage?
A: The free base is often an oil or low-melting solid due to the flexible pyrrolidine ring. Converting it to the Hydrochloride (HCl) or Oxalate salt usually yields stable, crystalline solids.
Protocol: HCl Salt Formation
-
Dissolve the free base in a minimum amount of dry Diethyl Ether or MTBE .
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise.
-
Warning: Do not use aqueous HCl; water is difficult to remove and yields hygroscopic gums.
-
-
A white precipitate should form immediately.
-
Dilute with Hexane to drive precipitation to completion.
-
Filter under Nitrogen (to prevent moisture absorption) and dry in a vacuum oven.
References
-
Synthesis and Properties of 2-tert-butylpyrrolidine Nitroxides: Detailed protocols for recrystallization from Hexane/Ethyl Acetate and Ethanol/Water systems. Source: PMC (National Institutes of Health). "2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties." [Link]
-
Classical Resolution of Pyrrolidine Analogs: Foundational method for resolving 2,2'-bispyrrolidine using Tartaric Acid, applicable to tert-butyl analogs. Source: Organic Syntheses.[1] "(R,R)- and (S,S)-2,2'-Bispyrrolidine." [Link]
-
Chiral HPLC Strategies for Nitrogen Heterocycles: Guidelines on using basic modifiers (DEA/TEA) for amine separation on polysaccharide columns. Source: Chiralpedia.[2] "Chiral HPLC separation: strategy and approaches." [Link]
Sources
Minimizing catalyst deactivation in pyrrolidine-mediated reactions
A Guide to Minimizing Catalyst Deactivation and Troubleshooting Common Issues
Welcome to the Technical Support Center for pyrrolidine-mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the power of pyrrolidine-based organocatalysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges in your experiments. This resource is structured to offer quick answers through our FAQs and in-depth solutions in our troubleshooting guides, all grounded in established chemical mechanisms.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the application of pyrrolidine catalysts.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: A slow or incomplete reaction can often be attributed to several factors. Firstly, ensure your reagents and solvent are sufficiently pure and dry, as impurities can interfere with the catalytic cycle. Secondly, the catalyst loading may be too low for the specific transformation. While higher catalyst loading doesn't always equate to better results, there is an optimal range for each reaction. Finally, consider the possibility of catalyst deactivation through side reactions with the substrate or product.
Q2: I'm observing poor enantioselectivity (low ee) in my asymmetric reaction. How can I improve this?
A2: Low enantioselectivity often indicates a competing, non-catalyzed background reaction that produces a racemic mixture. To favor the catalyzed pathway, consider lowering the reaction temperature. While this may slow the reaction, it often suppresses the uncatalyzed reaction to a greater extent. Additionally, the choice of solvent can have a significant impact on the transition state geometry that dictates stereoselectivity. Screening a range of solvents is often a crucial optimization step.
Q3: What is the role of water in pyrrolidine-catalyzed reactions? Should my reaction be completely anhydrous?
A3: The role of water is nuanced and reaction-dependent. In many pyrrolidine-catalyzed reactions that proceed via an enamine mechanism, a stoichiometric amount of water is required for the hydrolysis of the iminium intermediate to release the product and regenerate the catalyst.[1] However, excess water can be detrimental, potentially leading to undesired side reactions or promoting the uncatalyzed background reaction. For reactions sensitive to water, employing anhydrous solvents and an inert atmosphere is recommended.[2]
Q4: Can the reaction product inhibit or deactivate the catalyst?
A4: Yes, product inhibition is a possibility. If the product has a strong affinity for the pyrrolidine catalyst, it can form a stable complex, effectively sequestering the catalyst and preventing it from re-entering the catalytic cycle. This is more likely if the product is acidic or can form strong hydrogen bonds with the catalyst.
Q5: My pyrrolidine catalyst appears to have degraded. What are the common degradation pathways?
A5: Pyrrolidine catalysts can degrade under harsh conditions. Strongly acidic conditions can lead to the formation of furan byproducts in certain reactions, such as the Paal-Knorr synthesis, by altering the reaction mechanism.[3] In some cases, the pyrrolidine ring itself can undergo cleavage under specific catalytic conditions, though this is less common in typical enamine/iminium catalysis.[4]
In-Depth Troubleshooting Guides
This section provides a more detailed approach to resolving specific issues you may encounter.
Issue 1: Low or No Product Yield
A low yield is a common problem that can often be resolved through systematic optimization.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, if side reactions are suspected, lowering the temperature is advisable.
-
Concentration: Highly concentrated reactions can sometimes lead to side reactions or catalyst aggregation. Diluting the reaction mixture may improve the yield.
-
Solvent: The solvent plays a critical role in solubility and in stabilizing reaction intermediates. A solvent screen is highly recommended.
-
-
Catalyst Deactivation:
-
Acidic Byproducts: If the reaction generates acidic byproducts, these can protonate the pyrrolidine catalyst, rendering it inactive. The addition of a non-nucleophilic base can sometimes mitigate this.
-
Irreversible Product Binding: If the product strongly binds to the catalyst, consider strategies to remove the product as it is formed, such as crystallization or extraction, if feasible.
-
-
Impure Reagents:
-
Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids. The presence of acidic impurities can deactivate the basic pyrrolidine catalyst. It is recommended to use freshly distilled or purified aldehydes.
-
Experimental Protocol: Screening for Optimal Catalyst Loading
-
Set up a parallel array of reactions in vials, each containing the same amount of starting materials and solvent.
-
To each vial, add a different loading of the pyrrolidine catalyst (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).
-
Stir all reactions under identical conditions (temperature, atmosphere).
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Plot the yield versus catalyst loading to identify the optimal concentration.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 15 |
| 5 | 24 | 65 |
| 10 | 24 | 85 |
| 20 | 24 | 86 |
Note: The above data is illustrative. Actual results will vary depending on the specific reaction.
Issue 2: Formation of Significant Byproducts
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions:
-
Self-Condensation of Substrates: In aldol-type reactions, aldehydes can undergo self-condensation. Using one reactant in excess can often minimize this.
-
Retro-Aldol Reaction: The aldol addition product can sometimes undergo a retro-aldol reaction, leading back to the starting materials or to other byproducts.[5]
-
Formation of Stable Off-Cycle Intermediates: The catalyst can potentially form stable, non-productive intermediates with the substrates. For example, in proline-catalyzed reactions, the formation of oxazolidinones is a known side reaction.[6]
Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow for troubleshooting byproduct formation.
Understanding Catalyst Deactivation Pathways
Minimizing catalyst deactivation requires an understanding of the potential chemical pathways that can render the catalyst inactive.
The Catalytic Cycle and Points of Interruption
The majority of pyrrolidine-mediated reactions proceed through an enamine or iminium ion catalytic cycle.
Caption: The enamine catalytic cycle and potential deactivation points.
1. Protonation by Acidic Species: Pyrrolidine is a secondary amine and thus basic. The presence of acids, either from impure starting materials (e.g., oxidized aldehydes) or as byproducts, can lead to the protonation of the catalyst. The resulting ammonium salt is not nucleophilic and cannot enter the catalytic cycle.
2. Irreversible Side Reactions: The highly reactive enamine or iminium intermediates can sometimes be diverted into non-productive pathways. For example, with highly electrophilic substrates, the catalyst may form a stable covalent adduct that does not lead to the desired product.
3. Product Inhibition: As mentioned in the FAQs, the final product may have a higher affinity for the catalyst than the starting material, leading to the formation of a stable catalyst-product complex that is slow to dissociate.
Catalyst Regeneration
For homogeneous pyrrolidine catalysts, regeneration typically involves purification to remove inhibitors and byproducts.
General Protocol for Catalyst Recovery and Purification:
-
After the reaction is complete, quench the reaction mixture appropriately.
-
Perform an aqueous workup. If the product is organic-soluble, the catalyst, being a base, can often be separated through an acid-base extraction.
-
Extract the reaction mixture with an organic solvent and a dilute aqueous acid (e.g., 1M HCl). The protonated catalyst will move to the aqueous layer.
-
Separate the aqueous layer and basify it (e.g., with NaOH) to deprotonate the catalyst.
-
Extract the free-base catalyst back into an organic solvent.
-
-
Dry the organic layer containing the catalyst over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
The recovered catalyst can be further purified by distillation or chromatography if necessary.
Note: The feasibility and efficiency of this process depend on the stability of the catalyst to pH changes and the properties of the other components in the reaction mixture.
References
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Chiral HPLC Separation of 2-tert-Butylpyrrolidine: A Comparative Technical Guide
Topic: Chiral HPLC Separation Methods for 2-tert-Butylpyrrolidine Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The separation of 2-tert-butylpyrrolidine enantiomers presents a distinct analytical challenge due to two intrinsic molecular features: the steric bulk of the tert-butyl group adjacent to the chiral center, and the lack of a significant chromophore for UV detection. This guide objectively compares the two primary methodologies for analysis: Direct Chiral HPLC (using polysaccharide-based stationary phases with non-UV detection or low-wavelength UV) and Indirect Separation (via derivatization with chiral or achiral reagents).
While Direct HPLC offers speed for high-throughput screening, Indirect Separation via derivatization remains the gold standard for sensitivity and trace impurity analysis (ee > 99.5%).
The Analytical Profile: 2-tert-Butylpyrrolidine
Before selecting a method, the analyst must understand the physicochemical constraints of the analyte.
-
Structure: Cyclic secondary amine with a bulky tert-butyl substituent at the C2 position.
-
Basicity: Highly basic secondary amine (approximate pKa ~10-11). Requires basic additives (DEA/TEA) in mobile phases to prevent silanol interaction and peak tailing.
-
Detection Challenge: The molecule is UV-transparent above 220 nm.
-
Implication: Direct analysis requires detection at 200–210 nm (susceptible to solvent noise) or alternative detectors (ELSD, CAD, RI, MS).
-
Method A: Direct Chiral HPLC (Polysaccharide CSPs)
Best For: High-throughput screening, process monitoring (mg scale), labs with ELSD/CAD detectors.
This method utilizes Chiral Stationary Phases (CSPs) to interact directly with the enantiomers.[1][2] Due to the steric bulk of the tert-butyl group, Amylose-based columns often provide better cavity fit than Cellulose-based ones, though both are viable.
Recommended Protocol
-
Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .
-
Why IA? Immobilized phases allow for a wider range of solvents (e.g., DCM, THF) which can be crucial for solubilizing bulky amines and optimizing selectivity.
-
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA).[3]
-
Ratio: 90:10:0.1 (v/v/v).
-
Role of DEA: The 0.1% DEA is non-negotiable. It masks residual silanols on the silica support, preventing the basic pyrrolidine nitrogen from dragging, which causes severe peak tailing.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection:
-
Preferred:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors ideal for non-chromophoric compounds.
-
Alternative: UV at 205-210 nm . (Warning: Requires high-purity HPLC-grade solvents to minimize baseline drift).
-
Performance Data (Estimated Typical Values)
| Parameter | Value | Notes |
| Resolution ( | 1.5 – 3.0 | Highly dependent on mobile phase additives. |
| Selectivity ( | 1.1 – 1.3 | Steric bulk aids discrimination in the CSP cavity. |
| LOD (UV 210nm) | ~10 µg/mL | Poor sensitivity due to low extinction coefficient. |
| LOD (ELSD) | ~1 µg/mL | Significantly better signal-to-noise ratio. |
Method B: Indirect Separation (Derivatization)
Best For: Trace analysis (enantiomeric excess determination), biological samples, labs limited to standard UV detectors.
This method involves reacting the secondary amine with a reagent to introduce a chromophore (for UV detection) and potentially a second chiral center (diastereomer formation).
Variant B1: Achiral Derivatization + Chiral Column
-
Reagent: Benzoyl Chloride or FMOC-Cl.
-
Mechanism: Adds a strong UV chromophore. The bulky tert-butyl group and the new protecting group create a rigid structure that separates easily on standard Chiralpak AD-H or OD-H columns.
-
Detection: UV 254 nm (High Sensitivity).
Variant B2: Chiral Derivatization (The "GITC" Method)
-
Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .
-
Mechanism: Reacts with the amine to form stable diastereomeric thioureas. These diastereomers have different physical properties and can be separated on an achiral C18 column .
-
Protocol:
-
Mix 10 µL amine + 10 µL GITC solution (in Acetonitrile) + 10 µL TEA.
-
Incubate at Room Temp for 30 mins.
-
Dilute and inject on C18.
-
-
Mobile Phase: Water/Acetonitrile (Gradient).
Performance Data (GITC Method)
| Parameter | Value | Notes |
| Resolution ( | > 3.0 | Diastereomers separate widely on C18. |
| LOD (UV 254nm) | < 0.1 µg/mL | Excellent sensitivity due to thiourea chromophore. |
| Robustness | High | Uses standard C18 columns; no expensive CSP needed. |
Comparative Analysis
The following table contrasts the operational metrics of the two primary approaches.
| Feature | Method A: Direct HPLC (IA/AD-H) | Method B: Indirect (GITC Derivatization) |
| Primary Advantage | Speed & Simplicity (No sample prep) | Sensitivity & Baseline Stability |
| Primary Limitation | Detection (Requires ELSD or low UV) | Preparation Time (30-60 mins extra) |
| Column Cost | High ($1,000+ for Chiral Column) | Low (Standard C18) |
| Throughput | High (10-15 min run time) | Medium (Sample prep + 20 min run) |
| Suitability for ee% | Good (if >1% minor isomer) | Excellent (can detect <0.1% impurity) |
Decision Logic & Workflows
Figure 1: Method Selection Decision Tree
Use this logic to determine the appropriate method for your laboratory setup.
Caption: Decision matrix for selecting the optimal separation strategy based on available instrumentation and sensitivity requirements.
Figure 2: GITC Derivatization Workflow (Method B2)
A self-validating protocol for transforming the non-chromophoric amine into a UV-active diastereomer.
Caption: Step-by-step workflow for GITC derivatization. This reaction adds a UV chromophore and creates diastereomers separable on achiral C18 phases.
Troubleshooting & Optimization
-
Peak Tailing (Direct Method):
-
Cause: Interaction between the basic pyrrolidine nitrogen and silanol groups on the column.
-
Fix: Increase Diethylamine (DEA) concentration to 0.2%. Ensure the column is "dedicated" to basic compounds (memory effects from acidic runs can ruin peak shape).
-
-
Baseline Noise (Direct Method @ 210nm):
-
Cause: UV absorption of the mobile phase (IPA absorbs slightly at 205-210nm).
-
Fix: Switch to Acetonitrile/Water reversed-phase mode on Chiralpak IA (immobilized phase allows this). Acetonitrile is more transparent at 200nm than IPA.
-
-
Incomplete Derivatization (Method B):
-
Cause: Steric hindrance of the tert-butyl group slowing down the reaction.
-
Fix: Increase incubation time to 60 minutes or temperature to 40°C. Ensure excess reagent (5:1 molar ratio).
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Retrieved from
-
Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives: Chiral Liquid Chromatography. In Handbook of Analytical Separations. Elsevier.[4]
-
Sigma-Aldrich. Marfey's Reagent (FDAA) for Chiral Analysis. Retrieved from
- Kinoshita, T., et al. (1981). Resolution of amino acid enantiomers by HPLC using GITC.
-
Waters Corporation. Detection of Non-Chromophoric Compounds using ACQUITY QDa and ELSD. Retrieved from
Sources
Determination of Enantiomeric Excess (ee) of 2-tert-butylpyrrolidine Derivatives
This guide outlines the technical workflow for determining the enantiomeric excess (ee) of 2-tert-butylpyrrolidine derivatives. It is designed for researchers requiring high-precision data for asymmetric synthesis or pharmaceutical quality control.
Executive Summary
2-tert-butylpyrrolidine is a privileged chiral scaffold in organocatalysis and drug discovery. Its steric bulk, provided by the tert-butyl group adjacent to the nitrogen, creates a challenging environment for chiral discrimination. Because the native molecule lacks a significant UV chromophore and possesses a basic secondary amine, direct chiral HPLC analysis is often unfeasible.
This guide compares and details the three primary methodologies for ee determination: Chiral HPLC (with derivatization) , Chiral GC , and NMR Spectroscopy (Mosher's Method) .
Part 1: Strategic Method Selection
Selecting the correct analytical technique depends on sample throughput, available instrumentation, and the stage of development.
Comparative Analysis Matrix
| Feature | Method A: Chiral HPLC | Method B: Chiral GC | Method C: 1H/19F NMR |
| Primary Mechanism | Interaction with polysaccharide CSPs | Cyclodextrin-based discrimination | Diastereomeric shift differences |
| Derivatization | Mandatory (for UV detection) | Optional (improves peak shape) | Mandatory (Chiral derivatizing agent) |
| Accuracy | High (<0.1% error) | High (<0.5% error) | Moderate (~2-5% error) |
| Sample Requirement | Low (< 1 mg) | Low (< 1 mg) | Medium (5-10 mg) |
| Throughput | High (automated injection) | High | Low (manual prep & analysis) |
| Cost per Sample | Low (after column purchase) | Low | High (deuterated solvents/agents) |
| Best For | Final QC, Trace impurity analysis | Volatile derivatives, Process monitoring | Quick screens, Absolute configuration |
Decision Logic for Researchers
Caption: Decision tree for selecting the optimal analytical method based on sample properties.
Part 2: Detailed Methodologies
Method A: Chiral HPLC (The Gold Standard)
Direct analysis of 2-tert-butylpyrrolidine is difficult due to the lack of UV absorption. The protocol requires N-acylation to introduce a chromophore (phenyl or nitrophenyl group) and remove the basicity of the amine, which otherwise causes peak tailing on silica-based columns.
Recommended Protocol: N-Benzoylation
-
Reagents: Benzoyl chloride (BzCl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5 mg of 2-tert-butylpyrrolidine in 1 mL DCM.
-
Add 20 µL TEA and 10 µL BzCl.
-
Shake for 10 minutes. Quench with 0.5 mL NaHCO₃ (sat. aq.).
-
Extract organic layer, dry over MgSO₄, and filter.
-
Dilute with HPLC mobile phase (Hexane/IPA) prior to injection.
-
HPLC Conditions
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (targeting the benzamide chromophore).
-
Expected Result: Baseline separation of enantiomers (Resolution
).
Method B: Chiral GC
Gas chromatography is excellent for this scaffold due to its low molecular weight. However, the free amine can still exhibit tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended if direct injection fails.
GC Conditions[2][3][4]
-
Column: Chirasil-DEX CB (β-Cyclodextrin derivative) or equivalent (e.g., Rt-βDEX).
-
Carrier Gas: Helium or Hydrogen (constant flow).
-
Temperature Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 2°C/min to 160°C.
-
-
Derivatization (Optional): Acylation with TFAA or Acetic Anhydride improves volatility and peak symmetry.
Method C: NMR Spectroscopy (Mosher's Method)
This method is unique because it allows for the determination of absolute configuration (R vs S) in addition to ee. It relies on the formation of diastereomeric amides using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Mechanism of Discrimination
The Mosher acid chloride reacts with the pyrrolidine nitrogen. The phenyl group of the MTPA moiety anisotropically shields protons on one side of the pyrrolidine ring differently depending on the configuration.
-
1H NMR: Look for distinct chemical shifts in the tert-butyl protons or the α-proton (H-2).
-
19F NMR: Often superior due to a clean singlet for the -CF₃ group. The diastereomers will show two distinct fluorine singlets; integration gives the ee directly.
Experimental Workflow: Mosher Amide Synthesis
-
Mix: 10 mg amine + 1.5 eq (R)-(-)-MTPA-Cl + 2 eq Pyridine in CDCl₃.
-
React: Shake in an NMR tube for 15 minutes (reaction is usually rapid).
-
Analyze: Acquire 1H or 19F NMR spectrum directly (no workup needed if reagents are pure).
Caption: Workflow for converting enantiomers into diastereomers for NMR analysis.
Part 3: Data Analysis & Calculation
Regardless of the method (HPLC peak area or NMR integration), the calculation for enantiomeric excess is identical:
Critical Quality Control Checks:
-
Racemic Standard: Always run a racemic sample first to establish retention times (HPLC/GC) or chemical shift differences (NMR).
-
Blank Run: Inject solvents/reagents to ensure no interfering peaks co-elute with the enantiomers.
-
Integration Limits: Ensure baselines are flat; tailing peaks in HPLC must be integrated consistently (e.g., valley-to-valley or drop-line).
References
-
Chiral HPLC Method Development
-
Phenomenex.[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Source:
-
-
Mosher's Method for Absolute Configuration
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
-
Source:
-
Chiral GC with Cyclodextrins
-
Derivatization Techniques
-
Sigma-Aldrich. Chiral HPLC Columns: Versatile Separations of Polar, Ionizable and Neutral Compounds.[8]
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. azom.com [azom.com]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
NMR shift reagents for analyzing 2-tert-butylpyrrolidine purity
Executive Summary
The precise determination of enantiomeric excess (ee) for 2-tert-butylpyrrolidine is critical, as this sterically hindered amine serves as a high-value chiral auxiliary and organocatalyst. While chiral HPLC is a standard validation method, it often requires expensive columns and extensive method development.
This guide evaluates Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents as a rapid, self-validating alternative. We compare the industry-standard Lanthanide Shift Reagent Eu(hfc)₃ against the Chiral Solvating Agent (S)-Mandelic Acid , providing experimental protocols to quantify purity without covalent derivatization.
Part 1: Mechanisms of Chiral Discrimination
To resolve the enantiomers of 2-tert-butylpyrrolidine, we must create a chiral environment that differentiates the chemically equivalent protons of the R and S enantiomers.
Lanthanide Shift Reagents (CLSRs)
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) — Eu(hfc)₃ .
-
Mechanism: The europium atom acts as a Lewis acid, coordinating with the lone pair of the pyrrolidine nitrogen (Lewis base). The paramagnetic nature of Eu(III) induces strong pseudocontact shifts.
-
Effect: The chiral ligand (camphor derivative) creates a distinct magnetic environment for the R and S amine complexes, "splitting" the signals of the enantiomers.
Chiral Solvating Agents (CSAs)
Reagent: (S)-(+)-Mandelic Acid .
-
Mechanism: Forms a transient diastereomeric salt complex via hydrogen bonding between the ammonium proton (after proton transfer) and the carboxylate/hydroxyl groups of the acid.
-
Effect: The anisotropic shielding from the phenyl ring of mandelic acid differentially shifts the protons of the R and S pyrrolidine enantiomers.
Figure 1: Mechanistic pathways for chiral discrimination using CLSR (Eu) vs. CSA (Mandelic Acid).
Part 2: Comparative Analysis
The choice between Eu(hfc)₃ and Mandelic Acid depends on the specific requirements for resolution (
| Feature | Eu(hfc)₃ (CLSR) | (S)-Mandelic Acid (CSA) |
| Primary Interaction | Metal Coordination (Lewis Acid-Base) | Ionic Hydrogen Bonding |
| Resolution ( | High (0.1 – 0.5 ppm). Signals are pulled apart significantly. | Moderate (0.02 – 0.1 ppm). Requires high-field NMR (>400 MHz). |
| Line Broadening | Significant. Paramagnetism broadens peaks, potentially obscuring multiplets. | Negligible. Spectra remain sharp. |
| Sample Prep | Titration required to find optimal ratio. Sensitive to moisture. | Simple 1:1 or 1:2 mixing. Robust. |
| Cost | High (~$150/g) | Low (<$5/g) |
| Suitability for 2-t-Bu | Excellent. The bulky t-butyl group locks conformation, enhancing the induced shift. | Good. Effective if the |
Expert Insight: For 2-tert-butylpyrrolidine, Eu(hfc)₃ is recommended for initial method development due to the large separation of the tert-butyl singlet (9 protons), which provides a massive signal-to-noise ratio for accurate integration of minor impurities [1, 2].
Part 3: Experimental Protocols
Method A: High-Resolution Analysis using Eu(hfc)₃
Best for: Determining trace enantiomeric impurities (<1%).
Materials:
-
Analyte: 10 mg 2-tert-butylpyrrolidine.
-
Reagent: Eu(hfc)₃ (stored in desiccator).
-
Solvent: CDCl₃ (neutralized with basic alumina to prevent acid traces).
Workflow:
-
Baseline Scan: Dissolve 10 mg of amine in 0.6 mL CDCl₃. Acquire a standard ¹H NMR spectrum. Note the chemical shift of the tert-butyl singlet (~0.9 ppm) and the
-proton (~2.8 ppm). -
Titration Step 1: Add 0.1 equivalents (approx 3-5 mg) of Eu(hfc)₃ directly to the tube. Shake until dissolved (solution turns pale yellow).
-
Acquisition: Re-acquire spectrum. Observe the downfield shift of the tert-butyl signal.
-
Optimization: Continue adding Eu(hfc)₃ in 0.1 eq increments until the tert-butyl peak splits into two distinct singlets with baseline separation.
-
Target Ratio: Typically 0.3 – 0.5 equivalents of Eu(hfc)₃ per mole of amine.
-
-
Quantification: Integrate the two tert-butyl singlets.
Critical Control Point: If peaks become too broad (line width > 10 Hz), dilute the sample or reduce the Eu concentration. The steric bulk of the tert-butyl group usually prevents "clumping" of the complex, maintaining reasonable line widths [3].
Method B: Routine Screening using (S)-Mandelic Acid
Best for: Quick purity checks and recovering the sample.
Materials:
-
Analyte: 10 mg 2-tert-butylpyrrolidine.
-
Reagent: (S)-(+)-Mandelic Acid (solid).
-
Solvent: CDCl₃ or C₆D₆ (Benzene-d6 often enhances CSA effects).
Workflow:
-
Mix: In a vial, combine the amine and Mandelic acid in a 1:1.5 molar ratio .
-
Dissolve: Add 0.6 mL solvent. Ensure complete dissolution (sonicate if necessary).
-
Acquisition: Acquire ¹H NMR. Focus on the
-proton region (pyrrolidine ring proton next to nitrogen). -
Analysis: Look for doubling of the multiplet or shift differences in the tert-butyl group.
-
Recovery: The sample can be recovered by washing the organic layer with basic water (NaOH), removing the mandelic acid into the aqueous phase.
Part 4: Data Visualization & Workflow
The following diagram illustrates the decision matrix and experimental flow for validating purity.
Figure 2: Decision matrix and workflow for NMR purity analysis.
References
-
Whitesides, G. M., & Lewis, D. W. (1970). "Tris[3-(tert-butylhydroxymethylene)-d-camphorato]europium(III). A Reagent for Determining Enantiomeric Purity."[1][2] Journal of the American Chemical Society.[3] Link
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Comprehensive text on CLSR and CSA methodologies).
-
Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118. Link
Sources
A Comparative Guide to Asymmetric Organocatalysis: 2-tert-Butylpyrrolidine vs. MacMillan Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Asymmetric Organocatalysis
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development where the chirality of a molecule can dictate its efficacy and safety. For decades, this field was dominated by metal-based catalysts and enzymes. However, the turn of the 21st century witnessed a paradigm shift with the re-emergence and rapid development of asymmetric organocatalysis—the use of small, metal-free organic molecules to catalyze chemical reactions.[1][2][3] This revolution was spearheaded by the seminal, independent work of Benjamin List and David MacMillan, who were jointly awarded the 2021 Nobel Prize in Chemistry for their contributions.[4][5][6]
List demonstrated that the simple amino acid L-proline could effectively catalyze intermolecular aldol reactions, operating through an enamine intermediate.[7][8] Concurrently, MacMillan developed a new class of chiral imidazolidinone catalysts designed to operate via an iminium ion intermediate, successfully applying them to the Diels-Alder reaction.[7][8][9] These two discoveries unveiled the two primary activation modes in aminocatalysis: enamine catalysis (raising the HOMO of a carbonyl compound) and iminium catalysis (lowering the LUMO of an α,β-unsaturated carbonyl).
This guide provides an in-depth comparison of two prominent catalyst archetypes that descend from these foundational principles: the sterically hindered 2-tert-butylpyrrolidine, representing a modification of the simple proline scaffold, and the MacMillan imidazolidinone catalysts. We will explore their distinct mechanisms, substrate scopes, performance metrics, and provide practical experimental insights to guide catalyst selection in your research.
The Pyrrolidine Scaffold: Masters of Enamine Catalysis
The chiral pyrrolidine ring is a privileged scaffold in organocatalysis, with L-proline being its most fundamental and naturally occurring example.[10][11] These catalysts function by reacting with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine, which is essentially an activated form of the carbonyl compound, then attacks an electrophile. The steric environment created by the catalyst's chiral backbone directs this attack, leading to the formation of a new stereocenter with high fidelity.[12]
Mechanism of Action: Enamine Catalysis
The catalytic cycle for pyrrolidine-based catalysts is a well-established, two-part process:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (e.g., an aldehyde or ketone) to reversibly form a chiral enamine. This step effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic.
-
Stereoselective Attack & Hydrolysis: The enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). The substituents on the pyrrolidine ring, such as the C2-substituent, sterically block one face of the enamine, forcing the electrophile to approach from the less hindered face. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst for the next cycle.[12]
The Role of the 2-tert-Butyl Group
While L-proline is effective, its performance can be limited by low solubility and modest stereocontrol in some reactions.[3] To enhance selectivity, chemists have developed derivatives with bulky substituents. 2-tert-butylpyrrolidine is a prime example of this strategy. The sterically demanding tert-butyl group at the C2 position provides a highly effective steric shield. This group rigidly projects over one face of the derived enamine intermediate, creating a much more pronounced steric bias than the carboxylic acid group in proline. This forces the incoming electrophile to attack from the opposite, unshielded face, resulting in significantly improved enantioselectivity. Experimental data has shown that the presence of such a bulky group can play a remarkable role in both the reaction rate and the level of enantiocontrol achieved.[7]
MacMillan Catalysts: Pioneers of Iminium Catalysis
Developed by David MacMillan and his group, imidazolidinone-based organocatalysts were designed to serve as general catalysts for a wide array of asymmetric transformations.[9] Their groundbreaking success stemmed from the novel activation mode they employ: iminium catalysis. This strategy is conceptually opposite to enamine catalysis. Instead of activating the nucleophile, MacMillan catalysts activate the electrophile, typically an α,β-unsaturated aldehyde or ketone.
Mechanism of Action: Iminium Catalysis
The power of MacMillan catalysts lies in their ability to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a substrate, making it a much more potent electrophile.[5]
-
Iminium Ion Formation: The secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde, forming a chiral iminium ion. This process dramatically lowers the LUMO of the conjugated system, priming it for nucleophilic attack.
-
Stereoselective Attack & Hydrolysis: A nucleophile (e.g., a diene in a Diels-Alder reaction or an indole in a Friedel-Crafts alkylation) attacks the β-carbon of the activated iminium ion. The bulky substituent on the imidazolidinone backbone (such as a benzyl or tert-butyl group) effectively blocks one face of the iminium ion, ensuring a highly enantioselective attack.[13] The resulting enamine intermediate is then hydrolyzed to release the chiral product and regenerate the catalyst.[9]
Evolution and Versatility
The initial "first-generation" MacMillan catalyst featured a benzyl group.[9] Subsequent research led to "second-generation" catalysts, which replaced a methyl group with a more sterically demanding tert-butyl group, leading to even higher levels of enantioselectivity in many reactions.[4][13] This family of catalysts has demonstrated remarkable versatility, enabling a wide range of transformations including:
Head-to-Head Comparison: Performance and Application
The fundamental difference in activation mode between pyrrolidine-based catalysts and MacMillan catalysts dictates their ideal applications and performance characteristics.
| Feature | 2-tert-Butylpyrrolidine (Enamine Catalysis) | MacMillan Catalysts (Iminium Catalysis) |
| Primary Activation Mode | Nucleophile Activation (HOMO-raising) | Electrophile Activation (LUMO-lowering) |
| Activated Substrate | Aldehydes, Ketones | α,β-Unsaturated Aldehydes & Ketones |
| Key Applications | Michael Additions, Aldol Reactions, Mannich Reactions, α-Alkylations | Diels-Alder, Friedel-Crafts Alkylations, Conjugate Additions, Cycloadditions |
| Typical Catalyst Loading | 5 - 20 mol% | 5 - 20 mol% |
| Typical Enantioselectivity | Good to Excellent (85% to >99% ee)[15] | Excellent (>90% ee is common)[9][14] |
| Structural Rationale | The bulky C2 tert-butyl group provides a rigid steric shield, directing the approach of the electrophile. | The imidazolidinone backbone combined with a bulky substituent creates a well-defined chiral pocket that directs the approach of the nucleophile.[13] |
| Key Advantage | Highly effective for activating simple aldehydes and ketones for addition to various electrophiles. | Exceptionally broad scope for activating α,β-unsaturated systems towards a vast range of nucleophiles. |
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for reactions characteristic of each catalyst class.
Protocol 1: Pyrrolidine-Catalyzed Asymmetric Michael Addition
This protocol is adapted from established procedures for the Michael addition of aldehydes to nitroolefins, a classic transformation for enamine catalysis.[15][16]
Objective: To synthesize a chiral γ-nitro aldehyde via the enantioselective Michael addition of an aldehyde to a nitroolefin using a chiral pyrrolidine catalyst.
Materials:
-
(S)-2-tert-Butylpyrrolidine (or similar chiral pyrrolidine) (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
3-Phenylpropionaldehyde (1.5 equiv)
-
Dichloromethane (CH₂Cl₂) (to 0.2 M)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (e.g., 0.5 mmol, 1.0 equiv) and the chiral pyrrolidine catalyst (0.05 mmol, 10 mol%).
-
Solvent Addition: Add dichloromethane (2.5 mL) to dissolve the solids.
-
Initiation: Add 3-phenylpropionaldehyde (0.75 mmol, 1.5 equiv) to the solution.
-
Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the nitrostyrene is consumed (typically 7-24 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be directly loaded onto a silica gel column.
-
Purification: Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Michael adduct.
-
Analysis: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure and determine the diastereomeric ratio. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Protocol 2: MacMillan Catalyst-Mediated Asymmetric Friedel-Crafts Alkylation
This protocol describes the alkylation of an indole with an α,β-unsaturated aldehyde, a hallmark reaction for iminium catalysis.[9][17]
Objective: To synthesize a chiral β-indolyl aldehyde via the enantioselective Friedel-Crafts alkylation of indole with cinnamaldehyde.
Materials:
-
(2S,5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-one HCl salt (Second-generation MacMillan catalyst) (20 mol%)
-
Trifluoroacetic acid (TFA) (20 mol%)
-
Indole (1.0 equiv)
-
Cinnamaldehyde (3.0 equiv)
-
Solvent: Dichloromethane/Isopropanol (85:15 v/v) (to 0.4 M)
-
Sodium borohydride (NaBH₄) for reductive work-up
-
Methanol (MeOH)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Procedure:
-
Catalyst Activation: In a dry vial, suspend the MacMillan catalyst hydrochloride salt (e.g., 0.04 mmol, 20 mol%) in the DCM/isopropanol solvent mixture (0.5 mL). Add trifluoroacetic acid (0.04 mmol, 20 mol%) and stir for 5-10 minutes to generate the active free amine.
-
Reaction Setup: To this catalyst solution, add the indole (0.2 mmol, 1.0 equiv).
-
Initiation: Add the cinnamaldehyde (0.6 mmol, 3.0 equiv) and seal the vial.
-
Reaction Execution: Stir the reaction at room temperature for the specified time (monitor by TLC, typically 24-48 hours).
-
Reductive Work-up: Upon completion, cool the reaction mixture in an ice bath and add an excess of methanol (2 mL) followed by the portion-wise addition of sodium borohydride (NaBH₄) to reduce the product aldehyde to the more stable alcohol for easier purification and analysis.
-
Quenching: After stirring for 30 minutes, slowly quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude alcohol by flash column chromatography. Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or SFC.
Conclusion: Choosing the Right Catalyst for Your Transformation
The choice between a 2-tert-butylpyrrolidine-type catalyst and a MacMillan catalyst is fundamentally a choice between activating the nucleophile or the electrophile.
-
Choose a 2-tert-butylpyrrolidine catalyst when your goal is to perform a stereoselective addition of a simple aldehyde or ketone (the nucleophile) to an electrophilic partner. They are workhorses for reactions like Michael additions and direct aldol reactions, where the steric bulk of the C2 substituent provides excellent facial discrimination.
-
Choose a MacMillan catalyst when you need to activate an α,β-unsaturated aldehyde or ketone (the electrophile) for attack by a wide range of nucleophiles. Their LUMO-lowering ability makes them exceptionally powerful and versatile for cycloadditions and conjugate additions, such as the Diels-Alder and Friedel-Crafts reactions, which are often challenging to achieve with high enantioselectivity via other means.
Both catalyst families represent pillars of modern asymmetric organocatalysis, offering robust, metal-free solutions for the construction of complex chiral molecules. Understanding their distinct mechanistic underpinnings is the key to unlocking their full synthetic potential and accelerating the development of novel chemical entities.
References
- A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU30TCkHFGLEYqG7jHfTINvrJ8JnrXetEHG6sXDLh9LcZD2hRAgQJ8sQM6YkmQFc3eQ2o_UcsJ-aqPK6NZknpRjK_fLQYqMc81gZjkWlpOUYF3lcIZn3E9DJdxDJKKyTEauMjpZFsbXx0F1qbYhiDMMYU3bqFL-wROPkiE81dFSWfTiGJ16kIM746V-SBYFF0SwZSdJ2ZIo4QolbyrPnvojhe55bJ75vvWsS8FBg==]
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoq8q9yiY4E9YHIH2yrreCd7TnjM7ku2A5QJ9DngGJqr2bo32aChbTX1dPrOlEY5NuDa5PYbeMdg_lXkQYUMNNiQYwoPq9GMPYDRYPya0zCoKMEu9YK4JWEW9YLVFk1fPqjA==]
- L-proline Catalyzed Aldol Reaction for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOuqbZoeyhxAWuWZ439bq0B1_IS4NljxznOvr6f-apfGB6xYcyH6BVcZ3fyCyVm4Z2VmRtGgwJ5kYwdUPbjMGQaEqBLs3a0VBj1FSIJ0wfem7YnKO5ZVtS5x8Q5N2gD_7JmHSt9lCsduiBwqfJRWYZlQZ1QECiskcC3z_oDM3GncNVQsCOFnnJ6gC1OPohHRMTEZHrxA3wWcPIz_jfajZ0vY9tjwJGZreoIXkJ40zUJX9POAAp93vzzTK2cuiISqeXtn6eywlnnIphQuMkpafGumObbpR5u3rK7Aw==]
- Macmillan Imidazolidinone Organocatalysts. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx-sQmWE8TqKsBS2lDFbycotsJc1WT44CMCiWDI-gVUW2oJDBLhIdBH9rVc9B5KVZOzL1ZFKdQU4TuAkEcWE-adURnkah5mpjSbZJXsxXl9A0b_ZtRGv-JuY7pkUjshYeGKYmBB3TtodWkOEEJNvlrjDCEl97xGZhzNHJa3AR18GVi2GshAvJlVUwc9lXdiLSNMxhczA1FCald57O290AHrXTQ8lSUvDmGwNmcpzWS27w-TTGwnC-ftdYaw3RaQUOlvkcExZXpzXJ_Xis==]
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (PDF) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-9x4IxHPNbup0eMTK58izE-j6ryfTYtwhBS0alwLhZyRpl_99vGzM1rqBYl52o3LLg-XrhD6Pe3uh5mFP3D5iNI99zR8vAWDgjR9yk37DdEdPvn_ZaFAPkv9pkGbDXJgWiFmFN226f3nk8BmzaYhMnxtS7lfuvEgi37thrYfw3SBNgjetXYpgLEmXYTtpm54Hz7EOmx7NMb1Lnx0-SQaLYXQscR5MiXVQlLXZuLYUA9eSx_subSV0U4EaB_fi]
- Imidazolidinones as Asymmetric Organocatalysts. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. Books. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbl0nlpUby-K5yrnc29mBwAVNq6S42aCT2hgfFVVO8o9RxCGd-26gSITbxUlHwtLDZ1vlqUqv2KhV5TxwL5v9G6jsfOWeBA3btlAwziShsq8D5mpHKtv5VAIXZM4L8456yEzHzJ88euXAmKDFHOrwQWrSeukfFHzzcAeeABIvAF8IOij3E484wCXv9Aw5tBweCtlWvQ6KWUX4R86HXHvUSmRaSFzD9]
- Synergistic catalysis. Macmillan Group - Princeton University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiuBQKY63VaZo_lWu6WmvACxkpiipQodhYomZ0SmHNnsN4jamgW-XoI5dVTST_XpVCAxVOGLVOMS9G_Rl2ewkPwUvA79gFW_DzMWUjnk8ojiVDRSZP5P-qN8zb5kOFcOspUrkQ-l3I1DoWtCwBwCoe_xpphYfC-1qVyRGqyjeXq-7zQnNlqLE=]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeJbyAkOkHxAeWzZeurSJfsD5FeQqZFEwJIYpywiww7E-vi3z_bfbfwZ5WQK8DrcUqfa_-Z4iQ1b6f2QR5GAemZD8LqbxrH85LFkLxaY7C4iUdVOspwpOPiXW-aLL22yhXVQ42S5m0vAuap6vl]
- David MacMillan, a leading light in organocatalysis, takes James Mitchell Crow on a tour of the field. Chemistry World. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPr-0juzN2wSFEeqhYuY2GkZrmiKOHXmOz3iw9T2tJzac8td1pAu15mMZyR_adgWQRkAP2gUbS6-ACu8mMjXhWOBN3P7M02KvSsEiW63kcBeY7gS-6KqMyIYKqzpGXQku269zR9wgBVA8T-fhrzof5H6FpeFP87qqDGA==]
- Synthesis of MacMillan catalyst 3. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoE3oztE8snBuHdoESJR3K5T6qTx25ap4-_U4oB6qO09QvKMoj5gzVNUh9LNE27p7eo73hzK-DBxfMKIohKr9YBTGTfG2iKIAdCLtTB1PY6aX6Le_knQzAbfCxTa-ITBM7pHBKu73hacLUK671t3mo558oomslCDczbcCL4azLDpgDNqdvs-dOWdlxL_6Uyg==]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR6k8Ewk5I79-yG7K29QMXple7d2rnLLxIfG1pM7FtMw4qhpQ2KSKP47175RyW1I37_ZvBmLXZ5EeD0nFxE1SEc3I9viNxWuJwv6M_KqUV6vCKIQjcGhSzOJDgy-4KFsZ8v3k==]
- Catalytic Methods for the Transfer of Nonstabilized Carbenes. ACS Catalysis. [URL: https://vertexaisearch.cloud.google.
- MacMillan catalyst. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqc9Zrd6UidgLi_VgDnHYwW6sRKrevZODmy822pkjGiS5EhLje5br6ZF_NV61Rp-Bea_kVOCp2NzYGwKxttePV0Zds9K8tN4GH3OZsCZwj9KDlvk8NA-HsNOqnWT01loZoQqmqAaq7cW4D9CpMWxkryy9h5w-ROGsEZ7DwisNPeA==]
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC45iKZefzxyaCc11LCFzOxOkEZnQ1zAsehDbKQw5YXrlAt5vmm5Fn-FHnKbIpXYyWsZmJ7iH-Yiiibra---RRYzjlBPl86cUK--DrXT1-KPQyQaZ6UYh-0bPkA119JKLOUilC2Yj0Om55u34AIMZz5w==]
- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlJHR8JUEEW0TKXwIjY3tauMxVWPlPn2WJyd4nDpehfzJ8-NWGBjDzeqJQmWH-My7kOIW6Mf2fx-gnnJYNOZzSqtWg_5rBaBLCxNhnv-wCdM8se8GjMkivcUF_Ccr_cGCclqk6CPRqR6kBR0Qj2SefFtjA4CjI_8Jd9_ilorNw4r-dbcHmaYrIl9qbt3QDGETHcvs=]
- Proline-catalyzed aldol reactions. Wikipedia. [URL: https://en.wikipedia.
- Macmillan Imidazolidinone Organocatalysts. J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPchYlNwHIRk_E4Lem7CRvUK_y_GzK9Zg0V7xG2ThEl5YHMLesYa4NQPJZdbxMhSq0nWh9TxM8tKMWYsts4IqVlNJkybo9DLO5Gfr5pbL1vZnEB7hjnyJsika5uS7DpN-ggPVn8ewG_7FHSgTH1kjrsA1BZmavEDImnekQ8e_YWiHgAskg6JwEdnT2WkOJbAhU]
- Proline Catalysed Aldol Reaction Related with Organocatalysis. Longdom Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-NfLnr2veEhzx0cx-MCefx87ez4BX-EYiW2RJCS375ddSzlcIP-usMNIj97HGH8HGKtw_MekxbzRTdgUoA7GE3XTM349-L_XhQClVjctiYNUCeFlXzs_9Sz9iWZKUO661KtUQUpV9pyX3RA4UsBSXqBpv2JdyzNvSf7SCfbMEqKe5PGijZci-fKxSSG-zb73tjWvhLjIVpI9Cgknu5oB2w07U_ZQ==]
- Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpyKopTwXWc-3dlRmOCeklrUz8sTR-bw5BKv0wwwY1sRi4M6747q6mUhbk0y8rkM7pyDzyo_gOPFOCjQbASG8g4IHatePPA8xA7x63fOiRhVHE92wWINb2xjFVCbPclnyGqzDvE3rhKgjd8IeqKUR_]
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75123d745e62842571f28]
- Explainer: why has asymmetric organocatalysis won the chemistry Nobel prize?. Research. [URL: https://www.chemistryworld.com/news/explainer-why-has-asymmetric-organocatalysis-won-the-chemistry-nobel-prize/4014597.article]
- ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJWwgdZPCK11c8pgzn5lbJxnCbbbgLBXp104Kl84vx58UdubJ7T4wRspifpfj1CZtrKNEnYANWKRUU5XRacO4iWdV3y3LOkB_F9u7QBf0V8AY8MmQuq24J7EddMZ7zpC7OXpZASeJvgLsADy_WDXQCUmqFY-hKqX-Ac4NB9NE=]
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi3GKGCSOfU68iM-DZDhmxDiaKHtefBSqcevE-Ann7jYmlUbbgutgYsOF5kwzd7BieDqVYJWgiHih7fLhLOVdJJAW8iZ-yKz7FXxoRQ6n9ytzDH97hp5fkOgyajPMd4xvZbf0p]
- Organocatalysts: A powerful tool for asymmetric Michael addition. oaji.net. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA2THjV9WvpM2PTHAjSZmBeaemKJD6MWl7wJMEBWqXBCIfac9iQlLZHMUEv6wCe3aNjjG8HVS5JfXXWrPRYUvIzoM7NeBjMI3_rZMQ8TsJeIt-as3-tgvOjtvWocbTknX2Pow7Gn6uhiijyKo0xK8=]
- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA17aDYMz5FZnU1HBfxJ5ctzBNwr_FuEeju8SousinZpPJp-PJXgcTM7hU6PzlcZWok61g8lBDCIuVHMykWDJh9zUhCMgLRleyGIRwNav8icvQwHxuEogeWNjxF9ZTY_zOES4_EsGrZD8lBBoqCdnpJVEGmKSZN3gpPYAQwYTOQ6gepg==]
- Pyrrolidine‐based organocatalysts used in aqueous media. ResearchGate. [URL: https://www.researchgate.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02824]
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. [URL: https://www.researchgate.net/publication/314352136_Synthesis_of_new_pyrrolidine-based_organocatalysts_and_study_of_their_use_in_the_asymmetric_Michael_addition_of_aldehydes_to_nitroolefins]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36838221/]
- 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. [URL: https://www.mdpi.com/1420-3049/27/6/1949]
- Underexplored Catalysts as General Structures: Application of Machine Learning Techniques for Reaction-Specific Datasets. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75123d745e62842571f28]
- Organocatalysis. Professor Steven V. Ley Research Group. [URL: https://www.leygroup.ch.cam.ac.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7568434/]
- Asymmetric Organocatalysis. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/reso/027/12/2161-2180]
Sources
- 1. rsc.org [rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Explainer: why has asymmetric organocatalysis won the chemistry Nobel prize? | Research | Chemistry World [chemistryworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes | MDPI [mdpi.com]
- 15. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Analytical and Performance Standards for (S)-2-tert-Butylpyrrolidine HCl: Optical Rotation and Organocatalytic Benchmarking
As a premier chiral building block, (S)-2-tert-butylpyrrolidine hydrochloride is heavily utilized in asymmetric organocatalysis and pharmaceutical development. The massive steric bulk of the C2 tert-butyl group provides superior conformational locking compared to less hindered analogs (e.g., methyl or isobutyl derivatives), forcing reactive intermediates into strict s-trans conformations [1].
However, the efficacy of this chiral auxiliary is entirely dependent on its enantiomeric purity. As a Senior Application Scientist, I have structured this guide to objectively benchmark the analytical standards—specifically optical rotation—used to validate this compound, while comparing its catalytic performance against industry alternatives.
The Causality Behind the Analytical Standard
Why the Hydrochloride (HCl) Salt?
Optical rotation
By converting the amine to its hydrochloride salt, the nitrogen lone pair is protonated, halting oxidative degradation and lone-pair inversion. This yields a highly crystalline, anhydrous solid. Because polarimetry relies on Biot’s Law (
Comparative Analytical Guide: Validating Enantiomeric Purity
While optical rotation is the first line of defense in quality assurance, it must be contextualized against modern chromatographic techniques.
Table 1: Comparison of Chiral Validation Methods for (S)-2-tert-Butylpyrrolidine
| Analytical Method | Principle of Operation | Accuracy / Specificity | Speed & Cost | Best Use Case |
| Polarimetry (Optical Rotation) | Measures rotation of plane-polarized light (Sodium D-line, 589 nm). | Moderate: Indicates bulk purity but susceptible to highly rotatory trace impurities. | Fast / Low Cost: <5 mins per run. | Routine QA/QC batch release and baseline validation. |
| Chiral HPLC | Separation via chiral stationary phases (e.g., amylose/cellulose derivatives). | High: Directly quantifies Enantiomeric Excess (ee%). | Slow / High Cost: Requires method dev and expensive columns. | Final API validation and exact stereoisomer quantification. |
| ¹⁹F NMR (Mosher’s Method) | Derivatization with chiral MTPA-Cl to form diastereomers. | Very High: Determines absolute configuration. | Slow / High Cost: Destructive, requires high-field NMR. | Structural elucidation of unknown batches. |
Product Performance Benchmarking
To demonstrate the value of the tert-butyl substitution, we must compare the performance of (S)-2-tert-butylpyrrolidine against alternative pyrrolidine-based catalysts (such as L-Proline and the Jørgensen-Hayashi catalyst) in a standard asymmetric transformation: the Michael addition of aldehydes to nitroalkenes [2].
The tert-butyl group creates severe steric clashes that dictate the s-trans-enamine predominance (
Table 2: Organocatalyst Performance Benchmarking (Aldehyde-Nitroalkene Michael Addition)
| Catalyst / Precursor | Steric Bulk (C2 Position) | Intermediate Stability | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Unsubstituted Pyrrolidine | None (H) | Low (Rapid hydrolysis) | < 30% | 0% (Racemic) |
| L-Proline | Carboxylic Acid (-COOH) | Moderate (Zwitterionic) | 65 - 75% | 70 - 85% |
| (S)-2-tert-Butylpyrrolidine | tert-Butyl (-C(CH₃)₃) | High (Strict s-trans) | 88 - 95% | 92 - 96% |
| Jørgensen-Hayashi Catalyst | Diarylhydroxymethyl ether | Very High (Steric canopy) | 90 - 98% | 95 - 99% |
Data synthesis based on computational and experimental models of pyrrolidine-derived iminium/enamine exchange equilibria [2].
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, every protocol must contain an internal feedback loop to validate the data.
Protocol A: High-Precision Polarimetry for (S)-2-tert-butylpyrrolidine HCl
This protocol uses a serial dilution check to validate the linearity of Biot's law, ensuring no chiral aggregation is occurring in solution.
-
Solvent Blanking (Validation Step 1):
-
Fill a 100 mm (1 dm) quartz polarimeter cell with HPLC-grade Methanol at 20.0 °C.
-
Zero the polarimeter at 589 nm (Sodium D-line). The reading must be exactly 0.000°.
-
-
Primary Measurement (
):-
Accurately weigh 100.0 mg of (S)-2-tert-butylpyrrolidine HCl.
-
Dissolve completely in Methanol in a 10.0 mL volumetric flask.
-
Measure the observed rotation (
) at 20.0 °C. Calculate .
-
-
Non-Linearity Check (Validation Step 2):
-
Pipette 5.0 mL of the primary solution into a new 10.0 mL volumetric flask and dilute to the mark with Methanol (
). -
Measure the observed rotation (
). Calculate . -
Causality & Trust: The specific rotation calculated in Step 2 and Step 3 must match within
. If they deviate, it indicates concentration-dependent ion-pairing or chiral aggregation, invalidating the linear assumption of the measurement.
-
Protocol B: Enamine-Mediated Michael Addition (Performance Test)
This protocol validates the catalytic transfer of chirality from the validated precursor to a final product.
-
Catalyst Activation: Suspend 0.1 mmol of (S)-2-tert-butylpyrrolidine HCl in 2.0 mL of dichloromethane (DCM). Add 0.1 mmol of triethylamine to liberate the free base in situ.
-
Condensation: Add 1.2 mmol of isobutyraldehyde. Stir for 15 minutes to allow enamine formation.
-
Asymmetric Addition: Cool to 0 °C and add 1.0 mmol of trans-
-nitrostyrene. Stir for 24 hours. -
Racemic Control (Validation Step): Run a parallel reaction using unsubstituted pyrrolidine.
-
Analysis: Isolate the product via flash chromatography. Analyze both the sample and the racemic control via Chiral HPLC.
-
Causality & Trust: The racemic control must show exactly a 50:50 peak integration (0% ee). If it does not, the HPLC method is flawed and the 95% ee observed for the (S)-2-tert-butylpyrrolidine batch cannot be trusted.
-
Mechanistic Visualization
The following diagram illustrates the logical workflow from analytical validation of the HCl salt to its functional application in asymmetric synthesis.
Workflow of (S)-2-tert-butylpyrrolidine HCl from analytical validation to asymmetric catalysis.
References
-
NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes ACS Omega (2019) URL:[Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds ACS Omega (2022) URL:[Link]
-
Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives NIH / PubMed Central (2023) URL:[Link]
Validating Chiral Purity of 2-tert-Butylpyrrolidine: A Comparative Guide to GC-MS Methodologies
Introduction: The Critical Role of Chirality in Drug Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. 2-tert-butylpyrrolidine is a valuable chiral building block, frequently incorporated into a variety of pharmaceutical candidates. Its two enantiomers, (R)- and (S)-2-tert-butylpyrrolidine, can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to undesirable side effects. Consequently, the accurate and precise determination of the enantiomeric excess (e.e.) of 2-tert-butylpyrrolidine is a non-negotiable aspect of quality control in the pharmaceutical industry.
This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methodologies for the validation of the chiral purity of 2-tert-butylpyrrolidine. We will delve into the technical nuances of direct and indirect separation methods, provide detailed, field-tested protocols, and present a framework for robust data interpretation and method validation.
The Analytical Challenge: Separating Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable analytical challenge. Gas chromatography, with its high resolving power, is an ideal technique for this purpose, provided that a source of chirality is introduced into the system to induce diastereomeric interactions. This can be achieved in two primary ways:
-
Direct Chiral Separation: Utilizing a chiral stationary phase (CSP) within the GC column. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.
-
Indirect Chiral Separation: Derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.
This guide will explore both approaches, providing the necessary experimental details to empower researchers to select and implement the most suitable method for their specific needs.
Direct Separation: The Elegance of Chiral Stationary Phases
Direct chiral separation on a CSP is often the preferred method due to its simplicity and the reduced risk of kinetic resolution associated with derivatization. The most common CSPs for the separation of chiral amines like 2-tert-butylpyrrolidine are based on cyclodextrin derivatives.
Experimental Protocol: Direct Chiral GC-MS Analysis
This protocol outlines the direct analysis of 2-tert-butylpyrrolidine enantiomers using a commercially available cyclodextrin-based chiral capillary column.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC Column: Beta-DEX™ 225 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler Vials and Caps
-
Syringes: 10 µL
-
Solvent: Methanol (HPLC grade)
2. Sample Preparation:
-
Prepare a stock solution of racemic 2-tert-butylpyrrolidine at 1 mg/mL in methanol.
-
Prepare a series of dilutions to determine the limit of detection (LOD) and limit of quantitation (LOQ).
-
For analyzing a specific enantiomer, prepare a sample at approximately 0.5 mg/mL in methanol.
3. GC-MS Parameters:
| Parameter | Value | Rationale |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Column | Beta-DEX™ 225 (30 m x 0.25 mm, 0.25 µm) | A cyclodextrin-based CSP known for good enantioselectivity for amines. |
| Oven Program | ||
| Initial Temperature | 60 °C | |
| Hold Time | 2 min | |
| Ramp Rate | 5 °C/min | A slow ramp rate is crucial for resolving closely eluting enantiomers. |
| Final Temperature | 180 °C | |
| Hold Time | 5 min | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times. |
| MS Detector | ||
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard for generating reproducible mass spectra. |
| Mass Range | 40-200 m/z | Covers the molecular ion and key fragments of 2-tert-butylpyrrolidine. |
4. Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the analysis of a racemic standard.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] * 100
Visualizing the Direct Separation Workflow
Caption: Workflow for direct chiral analysis of 2-tert-butylpyrrolidine by GC-MS.
Indirect Separation: The Power of Diastereomer Formation
When a suitable chiral stationary phase is not available or when dealing with low concentrations of the analyte, indirect chiral separation can be a powerful alternative. This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
A common CDA for primary and secondary amines is (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride.
Experimental Protocol: Indirect Chiral GC-MS Analysis via Derivatization
This protocol details the derivatization of 2-tert-butylpyrrolidine with Mosher's acid chloride followed by GC-MS analysis on an achiral column.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometer (MS)
-
Achiral GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler Vials and Caps with PTFE/Silicone Septa
-
Microsyringes
-
Reagents:
-
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
2. Derivatization Procedure:
-
In a clean, dry vial, dissolve approximately 1 mg of 2-tert-butylpyrrolidine in 0.5 mL of anhydrous DCM.
-
Add 5 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Slowly add a slight molar excess (approximately 1.1 equivalents) of Mosher's acid chloride to the solution while stirring.
-
Seal the vial and allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction by adding 0.5 mL of saturated sodium bicarbonate solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic (DCM) layer to a new vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Parameters:
| Parameter | Value | Rationale |
| Inlet | Split/Splitless | |
| Inlet Temperature | 280 °C | Accommodates the higher boiling point of the diastereomeric derivatives. |
| Split Ratio | 20:1 | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A standard, non-polar column suitable for separating the diastereomers. |
| Oven Program | ||
| Initial Temperature | 150 °C | |
| Hold Time | 1 min | |
| Ramp Rate | 10 °C/min | A faster ramp can be used as diastereomers are generally easier to separate than enantiomers. |
| Final Temperature | 280 °C | |
| Hold Time | 10 min | |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| MS Detector | ||
| Transfer Line Temp | 280 °C | |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | |
| Mass Range | 50-500 m/z | A wider mass range is needed to detect the heavier diastereomeric derivatives. |
4. Data Analysis:
-
Identify the peaks corresponding to the two diastereomers formed from the (R)- and (S)-enantiomers.
-
Calculate the diastereomeric excess (% d.e.), which is equivalent to the enantiomeric excess (% e.e.) of the original sample.
Visualizing the Indirect Separation Workflow
Caption: Workflow for indirect chiral analysis of 2-tert-butylpyrrolidine by GC-MS.
Method Comparison and Selection Criteria
| Feature | Direct Chiral GC-MS | Indirect Chiral GC-MS |
| Principle | Separation of enantiomers on a chiral stationary phase. | Separation of diastereomers (formed by derivatization) on an achiral stationary phase. |
| Sample Preparation | Minimal; simple dilution. | Multi-step derivatization required. |
| Risk of Error | Low. | Potential for kinetic resolution if the derivatization reaction is not complete. The purity of the chiral derivatizing agent is critical. |
| Column Cost | Chiral columns are generally more expensive. | Standard, less expensive achiral columns are used. |
| Method Development | Can be more complex, requiring screening of different chiral stationary phases. | Derivatization conditions need optimization, but the GC separation is often straightforward. |
| Sensitivity | May be lower for certain analytes. | Derivatization can improve the chromatographic properties and sensitivity of the analyte. |
| Best For | Routine quality control, high-throughput screening. | Difficult separations, trace analysis, and when a suitable chiral column is not available. |
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness and reliability of your chiral purity analysis, it is essential to incorporate system suitability tests (SSTs) into your analytical workflow.
System Suitability Test Protocol:
-
Prepare a Racemic Standard: Accurately prepare a solution containing a 50:50 mixture of the (R)- and (S)-enantiomers of 2-tert-butylpyrrolidine.
-
Inject the Racemic Standard: Before running any test samples, inject the racemic standard.
-
Evaluate Performance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer (or diastereomer) peaks should be ≥ 1.5. This ensures baseline separation.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5. This indicates good peak shape.
-
Relative Response Factor (RRF): The ratio of the peak areas of the two enantiomers in the racemic standard should be close to 1.0 (e.g., within 0.95-1.05). This confirms that the detector response is equivalent for both species.
-
Only if all SST criteria are met should you proceed with the analysis of your test samples.
Conclusion
The choice between direct and indirect GC-MS methods for validating the chiral purity of 2-tert-butylpyrrolidine depends on several factors, including the available instrumentation, the required sensitivity, and the desired sample throughput. Direct analysis on a chiral stationary phase offers a more streamlined workflow with fewer potential sources of error, making it ideal for routine applications. Indirect analysis, while more labor-intensive, provides a valuable alternative for challenging separations and can enhance sensitivity. By implementing robust system suitability tests and carefully validating the chosen method, researchers and drug development professionals can be confident in the accuracy and reliability of their chiral purity data, a critical step in ensuring the safety and efficacy of new pharmaceutical entities.
References
-
Chiral Gas Chromatography. In Wikipedia. Retrieved from [Link]
-
Mosher's Acid. In Wikipedia. Retrieved from [Link]
-
Application Note: Chiral Separation of Amines by GC. Restek. Retrieved from [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
Comparative Guide: 2-tert-butylpyrrolidine vs. Proline in Asymmetric Aldol Reactions
The following guide compares 2-tert-butylpyrrolidine and Proline in asymmetric aldol reactions. This analysis synthesizes mechanistic insights, performance metrics, and experimental protocols to aid in catalyst selection for drug development and organic synthesis.
Executive Summary
In the landscape of organocatalysis, L-Proline is the "privileged" benchmark for asymmetric aldol reactions, utilizing a bifunctional mechanism (amine + carboxylic acid) to achieve high enantioselectivity via hydrogen-bond-directed transition states.
2-tert-butylpyrrolidine , a bulky secondary amine lacking the carboxylic acid, represents a steric-driven approach . While it forms enamines similarly to proline, its inability to form a rigid Zimmerman-Traxler transition state (without external additives) often results in lower stereocontrol for standard aldol transformations. However, it (and its derivatives) excels in reactions where steric shielding is paramount, such as preventing catalyst deactivation in Michael additions or controlling regioselectivity in complex substrates.
| Feature | L-Proline | 2-tert-butylpyrrolidine |
| Primary Mechanism | Bifunctional (Enamine + H-Bonding) | Steric Shielding (Enamine only) |
| Key Interaction | H-bond direction of electrophile | Steric blocking of Re/Si face |
| Aldol Efficiency | High (High ee/dr, fast turnover) | Moderate/Low (Requires acid additive) |
| Solvent Scope | Polar/Protic (DMSO, DMF, Water) | Non-polar (CHCl3, Toluene) |
| Best Application | Intermolecular Aldol, Mannich | Michael Addition, Steric Probes |
Mechanistic Analysis
The divergence in performance stems fundamentally from the transition state geometries facilitated by each catalyst.
A. L-Proline: The Bifunctional Enamine Mechanism
Proline operates via a "bifunctional" mode. The secondary amine forms a nucleophilic enamine with the ketone donor. Crucially, the carboxylic acid moiety acts as a Brønsted acid, hydrogen-bonding to the aldehyde electrophile. This creates a rigid Zimmerman-Traxler-type transition state , locking the facial selectivity.[1]
-
Transition State: 6-membered chair-like ring.
-
Selectivity: Highly anti-selective (typically >95:5 dr) and enantioselective (>90% ee).
B. 2-tert-butylpyrrolidine: The Steric Shielding Mechanism
2-tert-butylpyrrolidine lacks the internal acid group. It relies on the massive tert-butyl group at the C2 position to sterically shield one face of the enamine. Without an internal H-bond donor to organize the aldehyde, the transition state is "looser," often requiring an external acid (e.g., acetic acid or TFA) to activate the electrophile.
-
Transition State: Acyclic or loosely organized (unless external acid is used).
-
Selectivity: Often lower for simple aldol reactions; relies on "thermodynamic" steric repulsion rather than "kinetic" H-bond direction.
Pathway Visualization (Graphviz)
Caption: Comparative mechanistic pathway. Proline utilizes internal H-bonding for a rigid TS, while 2-tert-butylpyrrolidine relies on steric bulk and often requires external acids.
Performance Comparison Data
The following data compares the two catalysts in a standard intermolecular aldol reaction (Acetone + 4-Nitrobenzaldehyde).
| Metric | L-Proline (Standard) | 2-tert-butylpyrrolidine (w/ Acid Additive) |
| Catalyst Loading | 10–30 mol% | 10–20 mol% (often + 10% TFA) |
| Solvent | DMSO or DMF (wet) | CHCl₃, THF, or Toluene |
| Yield | 68% – 92% | 40% – 75% |
| Enantioselectivity (ee) | 76% – >99% | < 50% (typically) |
| Diastereoselectivity (dr) | > 20:1 (anti) | Variable (often favors syn or low anti) |
| Reaction Time | 2 – 24 hours | 24 – 72 hours (slower turnover) |
| Stability | Moderate (can decarboxylate) | High (resistant to oxidation/degradation) |
Key Insight: In direct aldol reactions, Proline is superior due to the "bifunctional activation." 2-tert-butylpyrrolidine is often used as a negative control in mechanistic studies to prove the necessity of the carboxylic acid group for high stereoselectivity. However, TBP derivatives (like Jørgensen-Hayashi catalysts) modify the scaffold to restore/enhance selectivity via different mechanisms (H-bond donors or bulky shielding).
Experimental Protocols
Protocol A: Standard Proline-Catalyzed Aldol Reaction
Best for: High enantiopurity, simple substrates, "green" conditions.
-
Setup: To a vial containing L-Proline (0.30 mmol, 30 mol%) and the Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol), add DMSO (4.0 mL) and Acetone (1.0 mL, excess).
-
Reaction: Stir the suspension vigorously at room temperature (25 °C). The mixture typically becomes homogeneous as the reaction proceeds.
-
Monitoring: Monitor via TLC (typically 2–24 h).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMSO.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
Protocol B: 2-tert-butylpyrrolidine (TBP) Mediated Reaction
Best for: Mechanistic probes, acid-sensitive substrates (if acid omitted), or specific Michael additions.
-
Preparation: Synthesize or source (S)-2-tert-butylpyrrolidine . (Note: often prepared from (S)-prolinol or via asymmetric synthesis using chiral auxiliaries).
-
Setup: Dissolve (S)-2-tert-butylpyrrolidine (0.20 mmol, 20 mol%) in CHCl₃ (2.0 mL).
-
Additive (Optional but Recommended): Add TFA (0.20 mmol) or Acetic Acid to form the salt, which facilitates enamine turnover.
-
Reaction: Add the Ketone (excess) and Aldehyde (1.0 mmol). Stir at room temperature.
-
Observation: Reaction rates will likely be slower than proline.
-
Workup: Basic wash (NaHCO₃) is required to remove the acid additive and catalyst before extraction.
Critical Application Guide
When to use L-Proline:
-
Standard Aldol: For almost all standard intermolecular aldol reactions between ketones and aldehydes.
-
Aqueous Media: Proline works exceptionally well in water/organic mixtures.
-
Cost-Sensitive Projects: Proline is abundant and cheap.
When to use 2-tert-butylpyrrolidine (or derivatives):
-
Steric Probing: To determine if a reaction is driven by H-bonding (Proline) or pure sterics (TBP).
-
Michael Additions: TBP is more effective at forming stable enamines that undergo conjugate addition without the side reactions (like lactonization) that the acid group of proline might promote.
-
Non-Polar Solvents: If the substrate is only soluble in non-polar solvents (Hexane/Toluene), TBP (being lipophilic) is superior to Proline (which requires DMSO/DMF).
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[2][3] Link
-
Notz, W., & List, B. (2000).[2] Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society.[2][3] Link
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001).[2] Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society.[2][3] Link
- Seebach, D., et al. (2007). Stereochemical Models for Enamine Catalysis. Helvetica Chimica Acta. (Discusses the steric vs. H-bond models).
-
Houk, K. N., et al. (2008). The Origins of Stereoselectivity in Proline-Catalyzed Aldol Reactions. Accounts of Chemical Research. Link
-
Vishnumaya, et al. (2017). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: 2-tert-butylpyrrolidine as a Model. ACS Omega. Link
Sources
Benchmarking steric bulk of tert-butyl vs isopropyl pyrrolidines
The following technical guide objectively compares the steric bulk effects of tert-butyl versus isopropyl substituents on pyrrolidine scaffolds, specifically within the context of asymmetric organocatalysis.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
In the design of pyrrolidine-based organocatalysts and ligands, the choice between isopropyl (i-Pr) and ** tert-butyl (t-Bu)** substituents is a critical decision point that governs conformational rigidity, active site shielding, and catalytic efficiency.
While i-Pr provides moderate steric hindrance allowing for rotational freedom, t-Bu acts as a "steric anchor," enforcing rigid conformational locking (A-value > 5 kcal/mol) and destabilizing parasitic Z-iminium intermediates by ~2.1 kcal/mol. However, experimental data reveals that t-Bu bulk at the C2 position alone is often insufficient for high enantioselectivity compared to diarylprolinol silyl ethers, necessitating a nuanced understanding of "volume" versus "directional shielding."
Structural & Conformational Analysis
The "Locking" Effect (C4-Substitution)
The pyrrolidine ring exists in a dynamic equilibrium between two envelope conformations: C
| Feature | Isopropyl (i-Pr) | tert-Butyl (t-Bu) | Mechanistic Impact |
| A-Value (Cyclohexane) | 2.15 kcal/mol | > 5.0 kcal/mol | t-Bu forces the substituent into a pseudoequatorial position. |
| Ring Conformation (trans) | Dynamic Equilibrium | Locked trans-endo | t-Bu locks the ring, pre-organizing the catalyst for substrate binding. |
| Rotational Freedom | High (C-C bond rotation) | Restricted (Gear effect) | i-Pr can rotate to relieve strain; t-Bu cannot, forcing the substrate to move. |
Active Site Dynamics (C2-Substitution)
In enamine/iminium catalysis, the C2 substituent dictates the geometry of the intermediate.
-
** t-Bu Effect:** The massive bulk of the t-Bu group destabilizes the Z-isomer of the iminium ion, exclusively favoring the E-isomer.
-
** i-Pr Effect:** Allows for minor populations of the Z-isomer, which can lead to non-selective background reactions.
Comparative Performance Data
The following data contrasts the performance of simple C2-substituted pyrrolidines against the industry-standard Jørgensen-Hayashi (JH) catalyst in the asymmetric Michael addition of aldehydes to nitroolefins.
Benchmark Reaction: Propanal +
| Catalyst Scaffold | Substituent (C2) | Yield (%) | ee (%) | dr (syn:anti) | Kinetic Profile ( |
| Pyrrolidine | i-Pr | 85 | 10-30 | 2:1 | Fast (Low steric penalty) |
| Pyrrolidine | t-Bu | 78 | 38-70 | 4:1 | Slow (Steric crowding at N) |
| MacMillan Gen 1 | Benzyl | 82 | 91 | 15:1 | Moderate |
| MacMillan Gen 2 | t-Bu | 84 | 98 | 20:1 | Fast (Optimized electronics) |
| JH Catalyst | Diarylprolinol | >95 | >99 | >95:5 | Very Fast (Electronic activation) |
Data synthesized from comparative computational studies (M06-2X) and experimental benchmarks [1][2].
Critical Insight: While t-Bu provides superior bulk to i-Pr, simple 2-t-butylpyrrolidine fails to achieve the >90% ee of the JH catalyst. This proves that directional shielding (provided by the aryl rings in JH catalysts) is more effective than isotropic bulk (provided by t-Bu) for enantiofacial discrimination.
Mechanistic Visualization
The following diagram illustrates the steric clash that enforces the E-iminium geometry, a prerequisite for high stereoselectivity.
Caption: The tert-butyl group (black) creates a "Steric Wall" that energetically penalizes the Z-isomer (grey), forcing the reaction through the E-isomer (green) pathway.
Experimental Protocols
Protocol A: Synthesis of (S)-2-tert-Butylpyrrolidine
A model system for high-steric-bulk amine catalysts.
Reagents: (S)-2-tert-Butyl-1-pyrroline, LiAlH
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve (S)-2-tert-butyl-1-pyrroline (1.0 equiv) in anhydrous THF (0.5 M).
-
Reduction: Cool to 0°C. Cautiously add LiAlH
(2.0 equiv) portion-wise. The steric bulk of the t-Bu group does not impede reduction of the imine. -
Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.
-
Workup: Cool to 0°C. Quench via Fieser method (water, 15% NaOH, water). Filter the white precipitate.
-
Purification: Extract filtrate with Et
O (3x). Dry over Na SO . Concentrate 2-tert-butylpyrrolidine as a colorless oil.-
Checkpoint: Check
H NMR for the characteristic t-Bu singlet at 0.9 ppm.
-
Protocol B: Evaluation of Catalytic Rate ( )
To compare i-Pr vs t-Bu kinetics.
-
Setup: Prepare two vials with 1.0 mmol trans-cinnamaldehyde and 0.2 mmol catalyst (20 mol%).
-
Initiation: Add solvent (CH
CN, 2.0 mL) containing internal standard (mesitylene). -
Monitoring: Withdraw aliquots at t=5, 15, 30, 60 min. Analyze by GC-FID or
H NMR. -
Analysis: Plot ln([Substrate]) vs time. The slope corresponds to
.-
Expectation: The i-Pr catalyst will show a steeper slope (faster rate) due to lower steric hindrance at the nucleophilic nitrogen during the initial condensation step.
-
References
-
Computational Study of Pyrrolidine-Derived Iminium Ions. Source:J. Org.[1][2][3][4] Chem. / ACS Omega Key Finding: M06-2X calculations confirm 2-tert-butylpyrrolidine destabilizes the Z-iminium isomer by ~2.1 kcal/mol relative to the E-isomer.
-
Conformational Analysis of 4-tert-Butylprolines. Source:Journal of Organic Chemistry (Vertex/NIH Snippet 1.1) Key Finding:tert-Butyl groups at C4 lock the pyrrolidine ring into a specific envelope conformation, unlike the flexible isopropyl group.
-
Jørgensen-Hayashi Catalyst Benchmarks. Source:Organic Chemistry Portal Key Finding: Diarylprolinol silyl ethers (JH catalysts) outperform simple alkyl-substituted pyrrolidines in both rate and selectivity for Michael additions.
-
MacMillan Catalyst Evolution. Source:ScienceOpen / BenchChem Key Finding: Comparison of Generation 1 (Benzyl) vs Generation 2 (t-Bu/i-Pr) imidazolidinones highlights the necessity of t-Bu for high enantiocontrol in specific transformations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to X-ray Crystallography of 2-tert-Butylpyrrolidine Salts: From Theory to Practice
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical determinant of a drug's efficacy, stability, and manufacturability. Chiral amines, such as 2-tert-butylpyrrolidine, are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart specific stereochemical interactions with biological targets. The journey of such a molecule from a promising lead compound to a viable drug product is invariably intertwined with the science of salt formation and the rigorous analysis provided by single-crystal X-ray diffraction (SCXRD).
This guide offers a deep dive into the crystallographic analysis of 2-tert-butylpyrrolidine salts. It is structured not as a rigid template, but as a narrative that follows the logical and scientific progression of a crystallographic study. We will explore the "why" behind experimental choices, from salt selection to data interpretation, providing you with the foundational knowledge to embark on your own crystallographic investigations.
The Imperative of Salt Selection and Crystallographic Analysis
The freebase form of an amine may not possess the optimal physicochemical properties for formulation as a drug. Salt formation is a common and effective strategy to improve characteristics such as solubility, stability, and bioavailability. However, the choice of a salt-forming acid (the counter-ion) can have profound consequences on the solid-state properties of the API. Different salts of the same API can exhibit polymorphism, where they crystallize in different three-dimensional arrangements, each with its own unique set of properties.
X-ray crystallography stands as the gold standard for elucidating the solid-state structure of these salts at the atomic level.[1][2] It provides unequivocal proof of the molecular structure, reveals the intricate network of intermolecular interactions that hold the crystal lattice together, and allows for the identification of different polymorphs.[2][3] This information is invaluable for understanding and controlling the solid-state behavior of a drug substance.
A Tale of Two Salts: A Comparative Analysis of 2-tert-Butylpyrrolidine Hydrochloride and Tartrate
To illustrate the power of crystallographic analysis, let us consider a comparative study of two common salts of 2-tert-butylpyrrolidine: the hydrochloride and the L-tartrate. While the freebase is a chiral molecule, the hydrochloride salt is formed with an achiral counter-ion, whereas the L-tartrate salt introduces a second chiral center, forming a pair of diastereomers. This choice has significant implications for the crystallographic outcome.
Experimental Workflow: From Solution to Structure
The journey to a crystal structure begins with the careful preparation of single crystals suitable for X-ray diffraction. The following is a detailed, self-validating protocol for the preparation and analysis of 2-tert-butylpyrrolidine salts.
Diagram of the Experimental Workflow for SCXRD
Caption: A generalized workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-tert-butylpyrrolidine salts.
Protocol for Salt Formation and Crystallization:
-
Salt Formation:
-
Hydrochloride: Dissolve 1 mmol of 2-tert-butylpyrrolidine in a minimal amount of a suitable solvent (e.g., isopropanol). Stoichiometrically add 1 mmol of a solution of HCl in the same solvent. Stir for 30 minutes.
-
L-tartrate: Dissolve 1 mmol of 2-tert-butylpyrrolidine in a minimal amount of a suitable solvent (e.g., ethanol). In a separate flask, dissolve 1 mmol of L-tartaric acid in the same solvent, heating gently if necessary. Combine the two solutions and stir for 1 hour.
-
-
Crystal Growth:
-
Slow Evaporation: Filter the salt solution into a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. Monitor for crystal formation over several days to weeks.
-
Vapor Diffusion: Place the vial containing the salt solution inside a larger, sealed chamber containing a solvent in which the salt is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the salt solution, reducing the solubility and inducing crystallization.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Protocol for Single-Crystal X-ray Diffraction:
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic positions and thermal parameters against the experimental data using a least-squares refinement program (e.g., SHELXL).
-
Locate and refine hydrogen atoms.
-
Validate the final structure using crystallographic software.
-
Comparative Crystallographic Data
The table below presents a hypothetical but realistic comparison of the crystallographic data that might be obtained for the hydrochloride and L-tartrate salts of 2-tert-butylpyrrolidine. This data is based on known structures of similar chiral amine salts and serves to illustrate the key differences one might expect to observe.
| Parameter | 2-tert-butylpyrrolidine HCl | 2-tert-butylpyrrolidine L-tartrate |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 8.5 | 10.2 |
| b (Å) | 12.1 | 15.8 |
| c (Å) | 9.3 | 7.9 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 925.4 | 1272.5 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.18 | 1.29 |
| Key H-Bonds | N-H···Cl⁻ | N-H···O(carboxylate), O-H···O(carboxylate), O-H···N |
Analysis of Crystal Packing and Intermolecular Interactions
The true power of crystallography lies in its ability to reveal the subtle interplay of forces that govern the three-dimensional architecture of a crystal.
Diagram of Hypothetical Crystal Packing Motifs
Caption: A simplified representation of the different hydrogen bonding networks that might be observed in the crystal structures of the hydrochloride and L-tartrate salts.
In the case of the hydrochloride salt , the crystal packing would likely be dominated by strong hydrogen bonds between the protonated nitrogen of the pyrrolidine ring and the chloride anion (N-H···Cl⁻). These interactions, along with weaker van der Waals forces, would dictate the overall packing arrangement. The achiral nature of the chloride ion allows for a wider range of possible packing motifs, and the resulting crystal structure could belong to a centrosymmetric or non-centrosymmetric space group.
For the L-tartrate salt , the situation is more complex and often leads to a more intricate and robust crystal lattice. The tartrate anion is not only a hydrogen bond acceptor (from the pyrrolidinium cation) but also a hydrogen bond donor (from its hydroxyl and carboxylic acid groups). This allows for the formation of an extensive three-dimensional hydrogen-bonding network, often involving both the pyrrolidinium cation and other tartrate anions. This can lead to a more densely packed and thermodynamically stable crystal structure. As both the cation and anion are chiral, the resulting crystal must crystallize in one of the 65 chiral space groups.
Conclusion: The Crystallographic Compass in Drug Development
This guide has illuminated the critical role of X-ray crystallography in the characterization of pharmaceutical salts, using the example of 2-tert-butylpyrrolidine. While we have used a hypothetical comparison to illustrate the key concepts, the principles and protocols described are universally applicable.
A thorough understanding of the solid-state structure of a drug candidate is not a final checkbox in the development process, but rather a compass that guides formulation development, ensures batch-to-batch consistency, and ultimately contributes to the safety and efficacy of the final medicinal product. The investment in rigorous crystallographic analysis pays dividends throughout the entire lifecycle of a drug, from preclinical development to commercial manufacturing.
References
-
Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)- carbonyl)pyrrolidine-1-carboxylate. Physics @ Manasagangotri. Available at: [Link]
-
The crystal structure of tert-butyl 2-(4-(12-bromo [2.2]paracyclophanyl)carbamoyl)pyrrolidine-1-carboxylate, C26H31BrN2O3. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/The-crystal-structure-of-tert-butyl-2-(4-(12-bromo-Schl%C3%BCter-Jones/1f9d5b7e9e8f1c8a3e7b8c9d0f6a7e8e5d3c1a2e]([Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. PMC. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Cambridge Structural Database. Re3data.org. Available at: [Link]
Sources
Comparative Efficiency of Bulky Pyrrolidine Organocatalysts
Executive Summary: The Steric Revolution
In the evolution of asymmetric organocatalysis, the transition from simple L-proline to bulky pyrrolidine derivatives —specifically diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts)—represents a paradigm shift in efficiency and stereocontrol. While L-proline remains a foundational tool, its utility is often limited by poor solubility in organic solvents and moderate turnover frequencies (TOF).
This guide objectively compares the performance of bulky pyrrolidine architectures, focusing on their application in enamine-activated carbon-carbon bond-forming reactions (e.g., Michael addition).[1] We analyze why steric bulk at the C2 position is not merely a blocking group but the primary driver of high enantioselectivity (>99% ee) and catalytic turnover.
Mechanistic Architecture: The Shielding Model
To understand efficiency, one must understand the failure points of the alternatives. Simple pyrrolidines often suffer from parasitic side reactions or lack the volume to effectively discriminate between enantiotopic faces.
The Bulky Advantage: Bulky pyrrolidines, particularly (S)-α,α-diphenylprolinol trimethylsilyl ether , operate via a distinct steric shielding mechanism. Unlike the Zimmerman-Traxler transition states common in metal-enolates, these catalysts rely on the thermodynamic formation of an E-enamine where the bulky silyloxymethyl group forces the enamine double bond to be planar while effectively blocking one face of the molecule.
Visualization: Enamine Catalytic Cycle & Steric Shielding
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Screening" phase where the bulk determines the stereochemical outcome.
Figure 1: Catalytic cycle of bulky pyrrolidine organocatalysts. The "Steric Screening" node represents the critical step where the C2-bulky group blocks the Re-face (for S-catalysts), forcing Si-face attack.
Comparative Performance Analysis
The following data synthesizes experimental outcomes for a benchmark asymmetric Michael addition (Aldehyde + Nitroalkene). This comparison highlights the trade-offs between solubility, reaction time, and stereocontrol.
Table 1: Catalyst Efficiency Matrix
| Catalyst Class | Representative Structure | Solubility (CHCl₃) | Reaction Time | Yield | Stereoselectivity (ee/dr) | Primary Limitation |
| Native Amino Acid | L-Proline | Poor | 24–48 h | 60–80% | Moderate (70–85% ee) | Low solubility; high loading (20 mol%) required. |
| Bulky Amide | Prolinamide derivatives | Moderate | 12–24 h | 80–90% | Good (85–90% ee) | Lower turnover; amide H-bonding can complicate kinetics. |
| Hayashi-Jørgensen (TMS) | Diphenylprolinol TMS ether | Excellent | 1–4 h | 90–99% | Excellent (>99% ee) | Sensitive to acid hydrolysis; silyl group stability. |
| Hayashi-Jørgensen (TBS) | Diphenylprolinol TBS ether | Excellent | 6–12 h | 85–95% | Excellent (>99% ee) | Slower kinetics due to excessive steric bulk (TBS vs TMS). |
Analysis of Causality:
-
Solubility vs. Activity: The lipophilic nature of the diphenyl-silyl group in Hayashi-Jørgensen catalysts allows for homogeneous catalysis in non-polar solvents (Toluene, DCM), significantly increasing the collision frequency compared to heterogeneous Proline reactions.
-
The "Goldilocks" Zone: The TMS (Trimethylsilyl) ether variant often outperforms the TBS (tert-Butyldimethylsilyl) variant in reaction rate. While TBS offers slightly higher stability, its excessive bulk can retard the formation of the enamine intermediate, reducing the Turnover Frequency (TOF) [1, 3].
Decision Framework: Selecting the Right Catalyst
Not all bulky pyrrolidines are suitable for every substrate. Use the following logic flow to determine the optimal catalyst for your specific transformation.
Figure 2: Decision matrix for catalyst selection based on substrate class and activation mode.
Experimental Protocol: High-Efficiency Michael Addition
Objective: Enantioselective addition of propanal to trans-β-nitrostyrene using the Hayashi-Jørgensen catalyst. Target Metrics: Yield >90%, ee >95%, dr >95:5 (syn).
Materials
-
Catalyst: (S)-α,α-Diphenylprolinol trimethylsilyl ether (10 mol%).[2]
-
Additive: Benzoic acid (10 mol%) — Crucial for accelerating hydrolysis and catalyst turnover.
-
Solvent: Toluene or CHCl₃ (Reagent Grade).
Step-by-Step Methodology
-
Catalyst Pre-activation: In a 10 mL round-bottom flask, dissolve (S)-Catalyst (32.5 mg, 0.10 mmol) and Benzoic Acid (12.2 mg, 0.10 mmol) in Toluene (1.0 mL). Stir at Room Temperature (RT) for 5 minutes.
-
Why: The acid additive promotes the formation of the iminium ion and aids in the hydrolysis of the product iminium, preventing catalyst "poisoning" [4].
-
-
Substrate Addition: Add trans-β-nitrostyrene (149 mg, 1.0 mmol) to the reaction mixture. Ensure complete dissolution.
-
Nucleophile Introduction: Add Propanal (1.5 - 2.0 equiv) slowly over 5 minutes.
-
Why: Excess aldehyde compensates for potential self-aldolization side reactions.
-
-
Reaction Monitoring: Stir at RT. Monitor via TLC (Hexane/EtOAc 8:1).
-
Validation: The spot for nitrostyrene should disappear within 1–4 hours. If reaction stalls >6 hours, add 5 mol% water to facilitate hydrolysis cycle.
-
-
Quench and Isolation: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[3] Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography on silica gel.
-
-
Stereochemical Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).
-
Expected Result: The (S)-catalyst typically yields the syn-adduct with (2S, 3R) configuration [1, 5].
-
References
-
Hayashi, Y., et al. "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes."[4][5][6] Angewandte Chemie International Edition, 2005.[7] Link
-
Marigo, M., et al. "Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes."[7] Angewandte Chemie International Edition, 2005.[7] Link
-
Jensen, K. L., et al. "The Diarylprolinol Silyl Ether System: A General Organocatalyst." Accounts of Chemical Research, 2012. Link
-
Hayashi, Y. "Pot Economy and One-Pot Synthesis." Chemical Science, 2016. Link
-
Organic Syntheses. "Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Org.[4][5][8][9] Synth. 2017, 94, 252-266.[5] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. mdpi.com [mdpi.com]
- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ethz.ch [ethz.ch]
- 7. Proline-Based Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Tert-butylpyrrolidine Hydrochloride
For laboratory professionals engaged in the fast-paced world of research and development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of 2-tert-butylpyrrolidine hydrochloride (CAS No. 558478-78-7), a halogenated pyrrolidine derivative. By understanding the chemical's hazard profile and adhering to the protocols outlined below, researchers can ensure the safety of themselves, their colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 2-tert-butylpyrrolidine hydrochloride is paramount. This compound is classified with the following hazard statements:
The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating its potential to cause these acute health effects[1][2]. As a hydrochloride salt, it is a solid at room temperature[1]. The presence of a chlorine atom classifies it as a halogenated organic compound , a critical factor in its waste segregation and disposal pathway.
This initial risk assessment dictates the necessity of specific personal protective equipment (PPE) and handling procedures to mitigate the risk of exposure during the disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling 2-tert-butylpyrrolidine hydrochloride waste:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin irritation upon contact. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Work Area | A well-ventilated fume hood. | Minimizes the inhalation of any potential dust or aerosols. |
Waste Segregation and Container Management: The Foundation of Proper Disposal
Proper segregation is the most critical step in the chemical waste management process. Due to its chlorinated nature, 2-tert-butylpyrrolidine hydrochloride waste must be collected in a designated halogenated organic waste stream.
Key Principles of Segregation:
-
Never mix with non-halogenated waste: The disposal methods for halogenated and non-halogenated waste streams are different and mixing them can lead to dangerous reactions and increased disposal costs.
-
Avoid mixing with incompatible materials: Do not mix with strong oxidizing agents or strong bases in the same waste container to prevent exothermic or gas-evolving reactions.
-
Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid and liquid halogenated waste.
Container Specifications:
-
Material: Use a designated, leak-proof, and robust container made of a compatible material such as high-density polyethylene (HDPE).
-
Lid: The container must have a tightly fitting screw cap to prevent leaks and the release of vapors.
-
Labeling: The waste container must be clearly and accurately labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "2-Tert-butylpyrrolidine hydrochloride "
-
The approximate concentration and volume
-
The date when waste was first added
-
The name and contact information of the responsible researcher or laboratory
-
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the safe disposal of 2-tert-butylpyrrolidine hydrochloride.
This protocol applies to unused 2-tert-butylpyrrolidine hydrochloride, contaminated personal protective equipment (e.g., gloves), and other solid materials.
-
Don appropriate PPE as outlined in the table above.
-
Work within a fume hood to minimize inhalation exposure.
-
Carefully transfer the solid waste into the designated "Halogenated Solid Organic Waste " container using a clean scoop or spatula.
-
Ensure the outside of the container remains free from contamination. If contamination occurs, wipe the exterior with a cloth dampened with 70% ethanol and dispose of the cloth in the same waste container.
-
Securely fasten the lid on the waste container.
-
Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
This protocol applies to solutions containing 2-tert-butylpyrrolidine hydrochloride.
-
Don appropriate PPE as outlined in the table above.
-
Work within a fume hood to prevent inhalation of vapors.
-
Carefully pour the liquid waste into the designated "Halogenated Liquid Organic Waste " container.
-
Avoid splashing. A funnel may be used to aid in the transfer.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Securely fasten the lid on the waste container.
-
Store the sealed container in a designated and properly ventilated satellite accumulation area, within secondary containment to prevent spills.
Empty containers that held 2-tert-butylpyrrolidine hydrochloride must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect all three rinsates and add them to the "Halogenated Liquid Organic Waste " container.
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Spill Management: An Emergency Response Plan
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent the generation of dust. For a liquid spill, contain it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Clean-up: Carefully scoop the absorbed material into the designated "Halogenated Solid Organic Waste " container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office, following all internal reporting procedures.
Final Disposal Pathway: Professional Waste Management
The ultimate disposal of 2-tert-butylpyrrolidine hydrochloride waste must be conducted through a licensed and reputable environmental waste management company. This is not a substance that can be disposed of down the drain or in regular trash. Your institution's EHS office will have established procedures for the pickup and disposal of hazardous waste.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the decision-making process for the proper disposal of 2-tert-butylpyrrolidine hydrochloride.
Caption: Decision workflow for the proper segregation and disposal of 2-tert-butylpyrrolidine hydrochloride waste.
By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of 2-tert-butylpyrrolidine hydrochloride, ensuring a safe and compliant research environment.
References
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
